molecular formula C15H14O3 B132231 Benzyl 2-(4-hydroxyphenyl)acetate CAS No. 27727-37-3

Benzyl 2-(4-hydroxyphenyl)acetate

Cat. No.: B132231
CAS No.: 27727-37-3
M. Wt: 242.27 g/mol
InChI Key: IUGQFMIATSVYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-hydroxyphenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGQFMIATSVYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455486
Record name Benzyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27727-37-3
Record name Benzyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester of significant interest in various scientific fields, including pharmaceuticals and materials science. Its structure, combining a benzyl ester with a phenolic acetic acid moiety, suggests potential applications as a prodrug and as an intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its key characteristics in a structured format. Furthermore, this document explores its potential antioxidant and anti-inflammatory properties through a proposed signaling pathway.

Chemical and Physical Properties

This compound (CAS No. 27727-37-3) is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2] While specific experimental data for some physical properties are not widely reported, its characteristics can be inferred from its structure and data on related compounds.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 27727-37-3[1][2]
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents (e.g., ethanol, DMF), slightly soluble in water (predicted).[3]

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: Fischer esterification and Williamson ether synthesis-like reaction.

Method 1: Fischer Esterification

This common method involves the acid-catalyzed reaction of 4-hydroxyphenylacetic acid with benzyl alcohol.[1] The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester.[1]

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as toluene.

  • Add an excess of benzyl alcohol (1.5-2 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method 2: Reaction of Sodium 4-hydroxyphenylacetate with Benzyl Chloride

This method involves the reaction of the sodium salt of 4-hydroxyphenylacetic acid with benzyl chloride in an aprotic solvent.[1]

Materials:

  • 4-Hydroxyphenylacetic acid

  • Sodium hydroxide (NaOH) or sodium hydride (NaH)

  • Benzyl chloride

  • Dry N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add a solution of sodium hydroxide (1 equivalent) in water or methanol and stir to form the sodium salt of 4-hydroxyphenylacetic acid. Alternatively, for an anhydrous reaction, suspend 4-hydroxyphenylacetic acid in a dry aprotic solvent like DMF and add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • If a protic solvent was used to form the salt, remove the solvent under reduced pressure.

  • To the sodium 4-hydroxyphenylacetate, add a dry aprotic solvent such as DMF.

  • Add benzyl chloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.40-7.25 (m, 5H, Ar-H of benzyl group)

    • δ 7.10 (d, J = 8.0 Hz, 2H, Ar-H ortho to CH₂)

    • δ 6.75 (d, J = 8.0 Hz, 2H, Ar-H ortho to OH)

    • δ 5.15 (s, 2H, -OCH₂Ph)

    • δ 4.90 (s, 1H, -OH, broad)

    • δ 3.60 (s, 2H, -CH₂COO-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 172.0 (C=O)

    • δ 155.0 (C-OH)

    • δ 135.5 (quaternary Ar-C of benzyl group)

    • δ 130.5 (Ar-C ortho to CH₂)

    • δ 128.5 (Ar-C of benzyl group)

    • δ 128.0 (Ar-C of benzyl group)

    • δ 127.0 (quaternary Ar-C)

    • δ 115.5 (Ar-C ortho to OH)

    • δ 67.0 (-OCH₂Ph)

    • δ 41.0 (-CH₂COO-)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (broad, O-H stretch)

    • 3100-3000 (C-H stretch, aromatic)

    • 2950-2850 (C-H stretch, aliphatic)

    • 1735-1715 (C=O stretch, ester)

    • 1610, 1515, 1450 (C=C stretch, aromatic)

    • 1250-1200 (C-O stretch, ester and phenol)

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied; however, its phenolic structure suggests potential antioxidant and anti-inflammatory properties.[1] Phenolic compounds are known to act as antioxidants by scavenging free radicals and modulating cellular signaling pathways involved in inflammation.

Potential Antioxidant and Anti-inflammatory Signaling Pathway

A plausible mechanism of action for this compound involves the modulation of key inflammatory and antioxidant pathways. The phenolic hydroxyl group is crucial for its antioxidant activity, enabling it to donate a hydrogen atom to neutralize reactive oxygen species (ROS). This action can help mitigate oxidative stress, a key contributor to inflammation.

Furthermore, phenolic compounds can influence inflammatory signaling cascades. One such pathway involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of signaling molecules such as nuclear factor-kappa B (NF-κB). By inhibiting these pathways, this compound could potentially reduce the production of inflammatory mediators like prostaglandins and cytokines.

G Potential Antioxidant and Anti-inflammatory Signaling Pathway of this compound BHP This compound ROS Reactive Oxygen Species (ROS) BHP->ROS Scavenges NFkB NF-κB Pathway BHP->NFkB Inhibits COX2 COX-2 Enzyme BHP->COX2 Inhibits CellularProtection Cellular Protection BHP->CellularProtection Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Inflammation Inflammation OxidativeStress->Inflammation Contributes to InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB Activates NFkB->COX2 Upregulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Prostaglandins->Inflammation Promotes Cytokines->Inflammation Promotes

Caption: Proposed mechanism of this compound's antioxidant and anti-inflammatory action.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below. This workflow is applicable to both the Fischer esterification and the benzyl chloride methods, with minor variations in the reaction setup.

G General Workflow for Synthesis and Purification Start Start: Reagents Reaction Reaction Setup (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile molecule with significant potential. The synthetic routes described, primarily Fischer esterification and reaction with benzyl chloride, offer viable methods for its preparation in a laboratory setting. While comprehensive data on its physical and biological properties are still emerging, its structural characteristics strongly suggest potential as an antioxidant and anti-inflammatory agent. Further research is warranted to fully elucidate its pharmacological profile and explore its applications in drug development and materials science. This guide provides a foundational resource for researchers and scientists interested in the synthesis and properties of this promising compound.

References

An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate (CAS: 27727-37-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester with the chemical formula C₁₅H₁₄O₃.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological activities. While research on this specific compound is limited, this guide consolidates available information and provides context based on structurally related compounds. It is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis. The document includes detailed experimental protocols for common synthesis and analysis techniques, tabulated quantitative data for easy reference, and visualizations of relevant chemical pathways and workflows.

Chemical and Physical Properties

This compound is an organic compound featuring a benzyl group esterified with 4-hydroxyphenylacetic acid.[1] Its structure combines aromatic rings with hydroxyl and ester functional groups, suggesting potential for various chemical reactions and biological interactions.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 27727-37-3[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
IUPAC Name This compound[1]
Synonyms (p-Hydroxyphenyl)acetic Acid Benzyl Ester, 4-Hydroxy-benzeneacetic Acid Phenylmethyl Ester[1]
SMILES C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O[1]
Melting Point 92 °C

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily esterification and transesterification.[1]

Synthesis via Esterification

This is a common method involving the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.[1]

Experimental Protocol: Fischer Esterification of 4-hydroxyphenylacetic acid with Benzyl Alcohol

  • Materials: 4-hydroxyphenylacetic acid, benzyl alcohol, sulfuric acid (concentrated), and an appropriate solvent (e.g., toluene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 4-hydroxyphenylacetic acid and benzyl alcohol in toluene.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

    • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Esterification_Workflow Reactants 4-hydroxyphenylacetic acid + Benzyl Alcohol + Acid Catalyst (H₂SO₄) Reaction Reflux in Toluene (with Dean-Stark trap) Reactants->Reaction Workup Neutralization (NaHCO₃) + Washes Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Fischer Esterification Workflow
Synthesis via Transesterification

This method involves the reaction of sodium 4-hydroxyphenylacetate with benzyl chloride in an aprotic solvent.[1]

Experimental Protocol: Transesterification using Benzyl Chloride

  • Materials: Sodium 4-hydroxyphenylacetate, benzyl chloride, and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve sodium 4-hydroxyphenylacetate in DMF in a round-bottom flask.

    • Add an equimolar amount of benzyl chloride to the solution.

    • Heat the reaction mixture with stirring.

    • Monitor the reaction by TLC.

  • Purification:

    • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization as needed.

Spectral Data

Table 2: Expected Spectral Data

Technique Expected Features
¹H NMR Signals corresponding to aromatic protons of both the benzyl and hydroxyphenyl rings, a singlet for the benzylic methylene protons (-CH₂-), and a singlet for the methylene protons of the acetate group (-CH₂-COO-). The phenolic hydroxyl proton will also be present.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons, and the benzylic and acetate methylene carbons.
FT-IR (cm⁻¹) A strong absorption band for the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), C-O stretching bands, O-H stretching for the phenolic hydroxyl group (broad, around 3300 cm⁻¹), and bands characteristic of the aromatic rings.
Mass Spec (m/z) A molecular ion peak at approximately 242.27. Common fragmentation patterns for benzyl esters include the loss of the benzyl group (C₇H₇⁺, m/z 91) and the tropylium ion.

Biological Activity

The biological activity of this compound has not been extensively studied. However, its structural similarity to other phenolic compounds and benzyl derivatives suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.[1]

Potential Antioxidant Activity

Phenolic compounds are known for their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound is a key feature that may confer antioxidant properties.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a small volume of each dilution.

    • Add a solution of DPPH in methanol to each well.

    • Incubate the plate in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Potential Anti-inflammatory Activity

Some benzyl derivatives and phenolic compounds have demonstrated anti-inflammatory effects. This activity can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.

  • Procedure:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a short pre-incubation period.

    • Stimulate the cells with LPS to induce inflammation and NO production.

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

    • Calculate the percentage of NO inhibition and the IC₅₀ value.

Potential Antimicrobial Activity

The antimicrobial potential can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

  • Procedure:

    • Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions for the microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action and Metabolism

The specific mechanism of action for this compound has not been documented.[1] However, it is plausible that it may act as a prodrug for 4-hydroxyphenylacetic acid (4-HPA), a known metabolite with potential therapeutic effects.[1] The ester linkage could be cleaved by esterase enzymes in the body to release 4-HPA and benzyl alcohol.

The metabolic fate of the released benzyl alcohol would likely follow its known pathway, involving oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.

Metabolism_Pathway cluster_0 In Vivo Hydrolysis cluster_1 Metabolites cluster_2 Benzyl Alcohol Metabolism Compound This compound Esterase Esterases Compound->Esterase Cleavage HPA 4-Hydroxyphenylacetic Acid (Active Metabolite) Esterase->HPA Benzyl_Alcohol Benzyl Alcohol Esterase->Benzyl_Alcohol Benzoic_Acid Benzoic Acid Benzyl_Alcohol->Benzoic_Acid Oxidation Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation Excretion Excretion Hippuric_Acid->Excretion

Postulated Metabolic Pathway

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Potential Applications

The unique structure of this compound suggests several potential applications in research and development:[1]

  • Prodrug Development: As a potential prodrug for 4-hydroxyphenylacetic acid, it could be investigated for controlled release applications.[1]

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules due to its reactive hydroxyl and ester groups.[1]

  • Flavor and Fragrance: Its aromatic nature suggests potential use in the flavor and fragrance industry.[1]

  • Liquid Crystals: The rigid structure of the molecule makes it a candidate for research in the field of liquid crystal materials.[1]

Conclusion

This compound is a compound with interesting potential stemming from its chemical structure. While specific research on this molecule is limited, this guide provides a comprehensive starting point for researchers by summarizing its known properties, outlining detailed experimental protocols for its synthesis and potential biological evaluation, and postulating its metabolic fate. Further investigation is warranted to fully elucidate its biological activities and potential therapeutic applications. This guide serves as a foundational resource to facilitate and inspire future research in this area.

References

physical and chemical properties of Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate

Abstract

This compound is an aromatic ester with the molecular formula C₁₅H₁₄O₃. Characterized by a benzyl group ester-linked to a 4-hydroxyphenylacetic acid moiety, this compound holds interest in pharmaceutical and materials science research. Its structural features, including a reactive hydroxyl group and an ester linkage, make it a versatile intermediate in organic synthesis. Notably, it is explored as a potential prodrug for 4-hydroxyphenylacetic acid, a compound with known biological activities. Research also suggests potential applications leveraging its aromatic structure in the development of novel liquid crystals. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, potential biological significance, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is classified as an aromatic ester. The presence of both a phenolic hydroxyl group and a benzyl ester functional group dictates its chemical reactivity and physical characteristics.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 27727-37-3[2]
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O[2]
InChI InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2[2]
InChIKey IUGQFMIATSVYLK-UHFFFAOYSA-N[2]
Synonyms (p-Hydroxyphenyl)acetic Acid Benzyl Ester, Benzyl 4-Hydroxyphenylacetate, 4-Hydroxy-benzeneacetic Acid Phenylmethyl Ester[2]
Physicochemical Properties

Experimental data on the physical properties of this compound are not extensively reported. The values presented below are primarily computed properties from publicly available chemical databases.

PropertyValueNotes
XLogP3 2.8Computed
Polar Surface Area 46.5 ŲComputed
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableExpected to be soluble in organic solvents like ethanol, DMSO, and DMF.

Synthesis and Experimental Protocols

This compound can be synthesized through standard organic chemistry reactions. The most common methods involve the formation of an ester bond between 4-hydroxyphenylacetic acid and benzyl alcohol.[1]

Synthesis Methodologies
  • Fischer Esterification: This acid-catalyzed method involves the direct reaction of 4-hydroxyphenylacetic acid with benzyl alcohol. The reaction is typically heated under reflux to drive the equilibrium towards the product.[1]

  • Transesterification/Alkylation: An alternative route involves the reaction of a salt of the carboxylic acid, such as sodium 4-hydroxyphenylacetate, with benzyl chloride or benzyl bromide in an aprotic solvent like dimethylformamide (DMF).[1]

General Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound via Fischer Esterification.

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Benzyl alcohol (~10 eq, used as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add 4-hydroxyphenylacetic acid and an excess of benzyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification reagents Combine Reactants: - 4-Hydroxyphenylacetic Acid - Benzyl Alcohol - H₂SO₄ (cat.) reflux Heat to Reflux (100-120 °C) reagents->reflux 1 monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool 2 extract Dilute with EtOAc Wash with H₂O, NaHCO₃, Brine cool->extract 3 dry Dry (MgSO₄) Filter & Concentrate extract->dry 4 chromatography Silica Gel Column Chromatography dry->chromatography 5 product Pure this compound chromatography->product 6

Fig. 1: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Specific experimental spectral data for this compound is not widely published. The following table summarizes the expected characteristic signals based on its chemical structure and data from analogous compounds like benzyl acetate.[3]

SpectroscopyExpected Signals
¹H-NMR ~9-10 ppm: Singlet, 1H (phenolic -OH)~7.3 ppm: Multiplet, 5H (benzyl aromatic C-H)~7.1 ppm: Doublet, 2H (aromatic C-H ortho to CH₂)~6.7 ppm: Doublet, 2H (aromatic C-H ortho to OH)~5.1 ppm: Singlet, 2H (benzyl -CH₂-O)~3.6 ppm: Singlet, 2H (-CH₂-C=O)
¹³C-NMR ~172 ppm: Ester Carbonyl (C=O)~156 ppm: Aromatic C-OH~136 ppm: Aromatic C-ipso (benzyl ring)~130 ppm: Aromatic C-H (para to OH)~128 ppm: Aromatic C-H (benzyl ring)~125 ppm: Aromatic C-ipso (phenylacetate ring)~115 ppm: Aromatic C-H (ortho to OH)~67 ppm: Benzyl Methylene (-CH₂-O)~41 ppm: Methylene (-CH₂-C=O)
IR (cm⁻¹) 3400-3200 (broad): O-H stretch (phenol)3100-3000: Aromatic C-H stretch~1735: C=O stretch (ester)[3]~1250: C-O stretch (ester)[3]
Mass Spec (EI) m/z 242: Molecular Ion (M⁺)m/z 151: [M - C₇H₇]⁺ (loss of benzyl group)m/z 107: [C₇H₇O]⁺ (hydroxytropylium ion)m/z 91: [C₇H₇]⁺ (tropylium ion, base peak)[3]

Biological Activity and Potential Applications

Research into this compound is limited, but its structure suggests several areas of application in drug development and materials science.[1]

  • Prodrug Development: The benzyl ester can function as a protecting group that is susceptible to cleavage by esterase enzymes in the body. This makes it a potential prodrug for 4-hydroxyphenylacetic acid (4-HPA), a compound noted for its potential therapeutic effects.[1] This strategy can be used to improve the bioavailability or modify the release profile of the active agent.

  • Synthetic Intermediate: With reactive hydroxyl and ester groups, it serves as a useful building block in organic synthesis for creating more complex molecules.[1] It is known as an intermediate in the preparation of Camostat metabolites, which are relevant in pharmaceutical research.[4]

  • Potential Bioactivity: While specific studies are scarce, the parent compound 4-HPA and its derivatives are known to possess antioxidant properties due to the phenolic hydroxyl group's ability to scavenge free radicals.[1] Anti-inflammatory and antimicrobial activities have also been suggested for related compounds.[1]

  • Liquid Crystals: The rigid aromatic structure of the molecule makes it a candidate for investigation in the field of liquid crystal materials.[1]

G cluster_admin Administration cluster_body In Vivo Metabolism cluster_effect Pharmacological Effect prodrug This compound (Inactive Prodrug) enzyme Esterase Enzymes prodrug->enzyme Enzymatic Cleavage active 4-Hydroxyphenylacetic Acid (Active Compound) enzyme->active benzyl_alc Benzyl Alcohol (Byproduct) enzyme->benzyl_alc effect Therapeutic Action (e.g., Antioxidant) active->effect

Fig. 2: Conceptual pathway of this compound as a prodrug.

Safety and Handling

General Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential applications, particularly as a synthetic intermediate and a prodrug candidate. While comprehensive experimental data on its physical and biological properties are still emerging, its structural characteristics provide a strong basis for its exploration in medicinal chemistry and materials science. This guide summarizes the current knowledge to support and encourage further research and development involving this promising molecule.

References

An In-Depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and properties of Benzyl 2-(4-hydroxyphenyl)acetate, a compound of interest in various scientific fields.

Molecular and Physicochemical Data

This compound is an organic compound with the molecular formula C15H14O3.[1] The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular Formula C15H14O3[1][2]
Molecular Weight 242.27 g/mol [1][2][3][4][5]
IUPAC Name This compound[1][2]
CAS Number 27727-37-3[1][2][3]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O[1][2]

Molecular Structure

The structure of this compound consists of a benzyl ester of 4-hydroxyphenylacetic acid. This unique combination of a benzene ring, an acetate group, and a hydroxyl group contributes to its distinct chemical properties and potential biological activities.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-hydroxyphenylacetic acid + Benzyl alcohol Reaction Acid-catalyzed Esterification Reactants->Reaction Quench Reaction Quenching Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Washing Extraction->Wash Dry Drying Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure this compound Chromatography->Product

References

Spectroscopic Profile of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Benzyl 2-(4-hydroxyphenyl)acetate (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Singlet (broad)1HAr-OH
~7.30 - 7.40Multiplet5HC₆H₅ -CH₂
~7.10Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to CH₂)
~6.75Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to OH)
~5.15Singlet2H-O-CH₂ -Ph
~3.60Singlet2HAr-CH₂ -COO-

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ, ppm)Assignment
~172.0C =O (Ester)
~156.0C -OH (Aromatic)
~136.0Quaternary C (Benzyl)
~130.0C -H (Aromatic)
~128.5C -H (Aromatic, Benzyl)
~128.0C -H (Aromatic, Benzyl)
~126.0Quaternary C (Aromatic)
~115.5C -H (Aromatic)
~67.0-O-C H₂-Ph
~41.0Ar-C H₂-COO-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H Stretch (Phenol)
3100 - 3000MediumC-H Stretch (Aromatic)
2950 - 2850MediumC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
1610, 1515, 1450Medium to StrongC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Ester)
~1170StrongC-O Stretch (Phenol)
Mass Spectrometry (MS)
m/zPredicted Fragment
242[M]⁺ (Molecular Ion)
108[HO-C₆H₄-CH₂]⁺
107[HO-C₆H₄-CH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Ensure the solution height in the NMR tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat (for oils): Place a small drop of the sample directly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place in a solution cell.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample holder (or pure solvent).

  • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Energy: Typically 70 eV for EI.

  • Mass Range: Scan a mass-to-charge (m/z) range from approximately 40 to 400 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility Profile of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester of significant interest in various scientific fields, including pharmaceuticals and organic synthesis.[1] Its utility as an intermediate, potential prodrug, and a subject of study for its antioxidant and anti-inflammatory properties necessitates a thorough understanding of its physicochemical characteristics, particularly its solubility in different solvent systems.[1] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide infers a qualitative solubility profile based on its structural components—a benzyl ester and a phenolic hydroxyl group—and the known solubility of related compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃PubChem[2]
Molecular Weight 242.27 g/mol PubChem[2]
Melting Point 92-94 °CChemicalBook[3]
Predicted Boiling Point 394.0 ± 22.0 °CChemicalBook[3]
Predicted Density 1.203 ± 0.06 g/cm³ChemicalBook[3]
Appearance SolidInferred from melting point

Inferred Solubility Profile

The solubility of this compound is dictated by the interplay of its polar phenolic hydroxyl group and its largely non-polar benzyl and phenylacetate moieties. The ester group itself contributes some polarity. This structure suggests that the compound will exhibit a range of solubilities in organic solvents and limited solubility in water.

Based on the general principle of "like dissolves like" and data for structurally similar compounds, the following qualitative solubility profile at ambient temperature (approximately 20-25°C) is proposed.

Solvent ClassSolventExpected Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe polar aprotic nature of DMSO can effectively solvate both the polar hydroxyl group and the aromatic rings.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF, which may result in slightly lower, but still significant, solubility.
Polar Protic MethanolSolubleThe hydroxyl group of methanol can hydrogen bond with the phenolic hydroxyl and ester groups of the solute.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for many organic compounds containing polar functional groups.[4]
WaterSparingly Soluble / InsolubleThe large non-polar surface area of the benzyl and phenyl groups is expected to dominate, leading to low aqueous solubility.
Non-Polar Aromatic TolueneModerately SolubleThe aromatic rings of toluene can interact favorably with the phenyl and benzyl groups of the solute via π-π stacking.
BenzeneModerately SolubleSimilar to toluene, benzene should be a reasonably good solvent.
Ethers Diethyl EtherSlightly Soluble / InsolubleDiethyl ether is a relatively non-polar solvent and may not effectively solvate the polar hydroxyl group.
Tetrahydrofuran (THF)Moderately SolubleTHF is more polar than diethyl ether and is generally a better solvent for a wider range of organic compounds.
Halogenated Dichloromethane (DCM)SolubleDCM is a good solvent for many organic solids.
ChloroformSolubleSimilar to DCM, chloroform is a versatile solvent for organic compounds.
Non-Polar Aliphatic n-HexaneInsolubleThe significant difference in polarity between the solute and hexane will likely result in very poor solubility.
CyclohexaneInsolubleSimilar to n-hexane, cyclohexane is a non-polar solvent and is not expected to dissolve the compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methods are widely accepted and can be readily implemented in a laboratory setting.

Visual (Qualitative) Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Methodology:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

  • After each addition, vortex or agitate the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the complete dissolution of the solid.

  • Classify the solubility as:

    • Soluble: Dissolves completely.

    • Slightly Soluble: A significant portion of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

Shake-Flask Method for Quantitative Solubility Determination

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • A selection of analytical grade solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique (e.g., UV-Vis spectrophotometer).

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculation:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and the experimental setup for the shake-flask method.

solubility_testing_workflow start Start: Select Compound and Solvents qualitative Qualitative Solubility Assessment (Visual Method) start->qualitative Initial Screening quantitative Quantitative Solubility Determination (Shake-Flask Method) qualitative->quantitative Proceed for Precise Data data_analysis Data Analysis and Reporting quantitative->data_analysis end End: Solubility Profile Established data_analysis->end

Figure 1: Logical workflow for determining the solubility profile of a compound.

shake_flask_method cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess Benzyl 2-(4-hydroxyphenyl)acetate to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sampling1 Settle undissolved solid equilib->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 analysis1 Dilute sample sampling2->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 result Solubility Data (mg/mL, mol/L) analysis2->result Calculate Solubility

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While experimentally determined quantitative solubility data for this compound are scarce in the literature, a reliable qualitative profile can be inferred from its chemical structure. For researchers, scientists, and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. The successful application of these methods will enable the effective use of this compound in various research and development endeavors.

References

The Synthetic Versatility of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 2-(4-hydroxyphenyl)acetate, a benzylic ester of 4-hydroxyphenylacetic acid, is a valuable and versatile intermediate in the field of organic synthesis. Its chemical structure, featuring a reactive phenolic hydroxyl group, a cleavable benzyl ester, and an activated methylene group, makes it a strategic building block for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the synthesis of this compound and explores its potential applications, particularly as a precursor to bioactive isoflavones and as an intermediate in the synthesis of pharmaceutical agents like Camostat analogues. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic endeavors.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst. Another viable method is the transesterification reaction between sodium 4-hydroxyphenylacetate and benzyl chloride.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound via Fischer esterification.

Reaction Scheme:

reactant1 4-Hydroxyphenylacetic Acid catalyst H₂SO₄ (cat.) reactant1->catalyst product This compound reactant1->product water H₂O reactant1->water +1 + ->1 Reflux reactant1->->1 +2 + reactant1->+2 reactant2 Benzyl Alcohol reactant2->catalyst reactant2->product reactant2->water reactant2->->1 reactant2->+2 +1->catalyst +1->product +1->water +1->->1 +1->+2

Figure 1: Fischer Esterification Synthesis.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
4-Hydroxyphenylacetic acid152.1515.2 g0.10
Benzyl alcohol108.1416.2 mL (17.0 g)0.16
Concentrated Sulfuric Acid98.081 mL-
Toluene-100 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate-For extraction-
Hexane-For extraction-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyphenylacetic acid (15.2 g, 0.10 mol), benzyl alcohol (16.2 mL, 0.16 mol), and toluene (100 mL).

  • Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the theoretical amount of water has been collected (approximately 1.8 mL), or when the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
CAS Number 27727-37-3
Appearance White to off-white solid
Predicted ¹H NMR δ 7.30-7.40 (m, 5H, Ar-H of benzyl), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 3.55 (s, 2H, -CH₂-COO), ~5.0 (br s, 1H, -OH)
Predicted ¹³C NMR δ 172.5 (C=O), 155.0 (C-OH), 136.0 (Ar-C), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-C), 115.5 (Ar-CH), 67.0 (-CH₂-Ph), 40.5 (-CH₂-COO)
Typical IR (cm⁻¹) 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1735 (C=O ester stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch)

Potential Applications in Organic Synthesis

Precursor to Deoxybenzoins for Isoflavone Synthesis

Isoflavones are a class of naturally occurring compounds with significant biological activities. A common synthetic route to isoflavones is through the cyclization of 2-hydroxydeoxybenzoins. This compound can serve as a key precursor to a deoxybenzoin intermediate through a Fries rearrangement.

Proposed Synthetic Pathway:

The Fries rearrangement of this compound, catalyzed by a Lewis acid such as aluminum chloride, is expected to yield a mixture of ortho and para acylated products. The desired ortho-acylated product, a 2-hydroxydeoxybenzoin, can then be cyclized to form an isoflavone, such as daidzein, by reaction with a one-carbon source like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

start This compound intermediate 2,4-Dihydroxydeoxybenzoin (ortho-product) start->intermediate Fries Rearrangement (AlCl₃, heat) product Daidzein (Isoflavone) intermediate->product Cyclization (DMF-DMA)

Figure 2: Proposed synthesis of Daidzein.

Representative Experimental Protocol: Fries Rearrangement

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, slowly add this compound (1 equivalent).

  • The reaction mixture is then heated to a specific temperature to control the regioselectivity (lower temperatures favor the para product, while higher temperatures favor the ortho product). For the synthesis of the 2-hydroxydeoxybenzoin, a higher temperature (e.g., 120-160 °C) would be employed.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • The ortho and para isomers are separated by column chromatography.

Intermediate in the Synthesis of Camostat Analogues

This compound is reported to be an intermediate in the preparation of Camostat metabolites. Camostat is a serine protease inhibitor, and its analogues are of interest for various therapeutic applications. A plausible synthetic route to Camostat analogues involves the initial deprotection of the benzyl ester, followed by coupling reactions.

Proposed Synthetic Workflow:

cluster_0 Synthesis of Camostat Analogue A This compound B 4-Hydroxyphenylacetic Acid A->B Debenzylation (e.g., H₂, Pd/C) C Ester Intermediate B->C Esterification (e.g., with N,N-dimethyl-2-chloroacetamide) D Camostat Analogue C->D Esterification (with 4-guanidinobenzoic acid)

Figure 3: Proposed workflow for Camostat analogue synthesis.

Synthetic Steps Outline:

  • Debenzylation: The benzyl ester of this compound is cleaved, typically by catalytic hydrogenation (e.g., H₂ over Pd/C), to yield 4-hydroxyphenylacetic acid.

  • Side-chain Esterification: The resulting carboxylic acid is then esterified with a suitable side chain, for example, N,N-dimethyl-2-chloroacetamide, to introduce the desired functional group at the carboxylic acid position.

  • Final Coupling: The phenolic hydroxyl group of the intermediate is then esterified with 4-guanidinobenzoic acid to yield the final Camostat analogue.

Other Potential Applications

  • Prodrug Development: The benzyl ester moiety can be enzymatically cleaved in vivo, suggesting that this compound could be developed as a prodrug of 4-hydroxyphenylacetic acid, which has potential therapeutic activities.

  • Flavor and Fragrance Industry: Due to its aromatic nature, this compound has potential applications as a component in fragrances and flavorings.

  • Liquid Crystals: The rigid, aromatic structure of this compound makes it a candidate for research in the field of liquid crystal materials.

Conclusion

This compound is a readily accessible and highly functionalized molecule with significant potential in organic synthesis. Its utility as a precursor for the synthesis of bioactive isoflavones via deoxybenzoin intermediates, and as a building block for pharmaceutical agents like Camostat analogues, highlights its importance. The synthetic pathways and representative protocols outlined in this guide are intended to provide a solid foundation for researchers to explore and exploit the full synthetic potential of this versatile compound. Further research into its applications is likely to uncover new and valuable transformations, solidifying its role as a key intermediate in the synthesis of complex organic molecules.

The Strategic Role of Benzyl 2-(4-hydroxyphenyl)acetate in Isoflavone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of polyphenolic compounds predominantly found in legumes, have garnered significant scientific interest due to their diverse biological activities, including estrogenic, antioxidant, and anticancer properties. This has propelled the demand for efficient and scalable synthetic routes to access these molecules for further investigation and drug development. A key strategic precursor in the synthesis of many isoflavones is Benzyl 2-(4-hydroxyphenyl)acetate. Its chemical structure provides a foundational B-ring and the adjacent benzylic carbon, which are essential for constructing the characteristic 3-phenylchromen-4-one core of isoflavones. This technical guide provides an in-depth overview of the synthetic pathways leveraging this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the field.

The Deoxybenzoin Pathway: A Central Synthetic Route

The most prominent and widely utilized method for the synthesis of isoflavones from this compound is the deoxybenzoin pathway.[1] This pathway is characterized by two principal transformations: the formation of a 2-hydroxyphenyl benzyl ketone (a deoxybenzoin) intermediate, followed by a cyclization reaction to yield the final isoflavone structure.[2]

Overall Synthetic Workflow

The synthesis commences with a Friedel-Crafts acylation reaction between a substituted phenol (providing the A-ring of the isoflavone) and this compound or its corresponding acid chloride. This step forms the critical deoxybenzoin intermediate. The subsequent cyclization of the deoxybenzoin is typically achieved using a formylating agent, which introduces the C2 carbon of the chromenone ring, leading to the isoflavone core.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Benzyl_2-(4-hydroxyphenyl)acetate This compound Deoxybenzoin 2-Hydroxydeoxybenzoin Intermediate Benzyl_2-(4-hydroxyphenyl)acetate->Deoxybenzoin Lewis Acid (e.g., BF3·Et2O) Substituted_Phenol Substituted Phenol (A-Ring Precursor) Substituted_Phenol->Deoxybenzoin Isoflavone Isoflavone Product Deoxybenzoin->Isoflavone Cyclization Formylating_Agent Formylating Agent (e.g., Vilsmeier Reagent) Formylating_Agent->Isoflavone G Deoxybenzoin Deoxybenzoin Enolate Enolate Intermediate Deoxybenzoin->Enolate Base (DMF) Adduct Iminium Adduct Enolate->Adduct Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent [ (CH3)2N=CHCl ]+ Cl- Vilsmeier_Reagent->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Isoflavone Isoflavone Cyclized_Intermediate->Isoflavone Elimination of (CH3)2NH and H+

References

The Biological Versatility of Benzyl 2-(4-hydroxyphenyl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2-(4-hydroxyphenyl)acetate and its derivatives represent a significant branch of the homoisoflavonoid family, a class of natural compounds lauded for their diverse and potent biological activities. This technical guide delves into the core pharmacological properties of these compounds, presenting a comprehensive overview of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. The information herein is curated to support further research and development in the pursuit of novel therapeutic agents.

Core Biological Activities: A Quantitative Overview

The biological efficacy of this compound derivatives, as part of the broader homoisoflavonoid class, has been quantified across numerous studies. The following tables summarize key findings in the areas of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities, providing a comparative landscape of their potential.

Table 1: Antioxidant Activity of Homoisoflavonoid Derivatives

The antioxidant capacity of these compounds is frequently evaluated by their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being a common method. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/ExtractAssayIC50 (µg/mL)Reference CompoundIC50 of Ref. (µg/mL)Source
RutinDPPH10--[1]
QuercetinDPPH20--[1]
5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-oneDPPH30--[1]
2-Hydroxy benzyl hydrazide derivative (C-7)DPPH81.28Ascorbic Acid30.20[2]
2-Hydroxy benzyl hydrazide derivative (C-2)DPPH85.64Ascorbic Acid30.20[2]
Table 2: Anti-inflammatory Activity of Homoisoflavonoid and Flavonoid Derivatives

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or enzymes such as cyclooxygenase (COX).

CompoundAssayIC50 (µM)Reference CompoundIC50 of Ref. (µM)Source
Apigeninβ-glucuronidase release inhibition2.8 ± 0.1--[3]
ApigeninLysozyme release inhibition17.7 ± 1.9--[3]
2'-Hydroxygenisteinβ-glucuronidase release inhibition5.9 ± 1.4--[3]
2'-HydroxygenisteinLysozyme release inhibition9.7 ± 3.5--[3]
ApigeninSuperoxide anion generation3.4 ± 0.3--[3]
DaidzeinSuperoxide anion generation25.1 ± 5.0--[3]
ApigeninNO Production in RAW 264.7 cells10.7 ± 0.1--[3]
GenisteinNO Production in N9 microglial cells13.9 ± 1.1--[3]
Table 3: Antimicrobial Activity of Flavonoid and Homoisoflavonoid Derivatives

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC of Ref. (µg/mL)Source
Kaempferol 3-O-α-l-(2‴,4‴-di-E-p-coumaroyl)-rhamnosideStaphylococcus aureus (MRSA)0.5 - 2.0Tetracycline-[4][5]
LuteolinMycobacterium tuberculosis25--[4][5]
QuercetinMycobacterium tuberculosis50--[4][5]
Chlorinated Chalcone (Compound 10)Staphylococcus aureus strains31.25--[6]
2-Hydroxy benzyl hydrazide derivative (C-7)Staphylococcus aureus-Ciprofloxacin-[2]
2-Hydroxy benzyl hydrazide derivative (C-7)Escherichia coli-Ciprofloxacin-[2]

Note: For the 2-Hydroxy benzyl hydrazide derivative (C-7), the source indicates a larger zone of inhibition compared to the reference drug, signifying potent activity, but does not provide a specific MIC value.[2]

Table 4: Cytotoxic Activity of Homoisoflavonoid and Flavonoid Derivatives against Cancer Cell Lines

The cytotoxic or anti-proliferative activity is typically expressed as the IC50 value, the concentration of a compound that inhibits the growth of cancer cells by 50%.

CompoundCell LineIC50 (µM)Reference CompoundIC50 of Ref. (µM)Source
XanthohumolMV-4-11 (Leukemia)8.07 ± 0.52Cisplatin-[7]
Aurone derivativeMV-4-11 (Leukemia)7.45 ± 0.87Cisplatin-[7]
XanthohumolDu145 (Prostate)-Cisplatin-[7]
Aurone derivativeDu145 (Prostate)14.71 ± 4.42Cisplatin-[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the fundamental experimental protocols for assessing the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core compound, this compound, can be achieved through several established methods:

  • Esterification: This common method involves the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux.[8]

  • Transesterification: An alternative route involves the use of benzyl chloride and sodium 4-hydroxyphenylacetate. This reaction is generally performed in an aprotic solvent like dimethylformamide (DMF).[8]

Derivatives can be synthesized by utilizing substituted variants of the starting materials in these reactions.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark.[9]

    • Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO).[9]

  • Assay Procedure:

    • Create serial dilutions of the test compounds and the positive control.

    • In a 96-well microplate, add a specific volume of the DPPH working solution to an equal volume of each sample dilution.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in a suitable medium and seed them in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at approximately 540 nm.

  • Data Calculation:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is then determined.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microplate.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.

Diagram 1: General Experimental Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial cytotoxic Cytotoxicity Assays (e.g., MTT on Cancer Cells) characterization->cytotoxic data_analysis IC50 / MIC Determination antioxidant->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxic->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for synthesis, screening, and analysis of derivatives.

Diagram 2: Simplified PI3K/Akt Signaling Pathway Modulation by Flavonoids

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Phosphorylates & Activates apoptosis Inhibition of Apoptosis akt->apoptosis cell_survival Cell Survival & Proliferation akt->cell_survival flavonoid Flavonoid Derivatives flavonoid->pi3k Inhibits

Caption: Flavonoid derivatives can inhibit the PI3K/Akt pathway.

Diagram 3: Simplified MAPK/ERK Signaling Pathway Modulation by Flavonoids

G receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Differentiation) transcription->gene_expression flavonoid Flavonoid Derivatives flavonoid->raf Inhibits

Caption: Flavonoid derivatives can modulate the MAPK/ERK signaling cascade.

Conclusion and Future Directions

The presented data underscores the significant therapeutic potential of this compound derivatives and the broader class of homoisoflavonoids. Their multifaceted biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, position them as promising candidates for further drug development.

Future research should focus on:

  • Systematic Synthesis and Screening: A more targeted synthesis of a library of this compound derivatives and their comprehensive screening will be crucial to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these specific derivatives will provide a deeper understanding of their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic promise of these compounds into clinical applications.

References

Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide to its Potential as a Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester with significant potential as a prodrug for the therapeutically active metabolite, 4-hydroxyphenylacetic acid (4-HPA). 4-HPA has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, proposed mechanism of action as a prodrug, and the biological activities of its active metabolite. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data to facilitate further investigation into this promising compound.

Introduction

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active agents, such as poor solubility, limited permeability, and rapid metabolism. This compound is a benzyl ester of 4-hydroxyphenylacetic acid (4-HPA). The core concept behind its use as a prodrug lies in the enzymatic cleavage of the benzyl ester bond in vivo, releasing the active 4-HPA.[1] 4-HPA is a known metabolite of acetaminophen and has been the subject of research for its potential therapeutic applications.[1]

This guide will delve into the technical aspects of this compound, providing a foundation for its evaluation as a viable prodrug candidate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a prodrug is crucial for formulation and delivery studies.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[2]
Molecular Weight 242.27 g/mol [2]
IUPAC Name This compound[2]
CAS Number 27727-37-3[2]
SMILES C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O[2]
Computed XLogP3 2.8[2]

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The most common methods are esterification and transesterification.[1]

Experimental Protocol: Fischer Esterification

This method involves the direct esterification of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

  • 4-hydroxyphenylacetic acid

  • Benzyl alcohol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or a similar aprotic solvent capable of forming an azeotrope with water

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as toluene.

  • Add an excess of benzyl alcohol (1.5-2 equivalents) to the solution.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Experimental Protocol: Williamson Ether Synthesis-like Reaction (Transesterification)

This method utilizes the sodium salt of 4-hydroxyphenylacetic acid and benzyl chloride.

Materials:

  • 4-hydroxyphenylacetic acid

  • Sodium hydroxide (NaOH) or sodium methoxide (NaOMe)

  • Benzyl chloride

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Dichloromethane or Ethyl acetate for extraction

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Prepare the sodium salt of 4-hydroxyphenylacetic acid by reacting it with one equivalent of sodium hydroxide or sodium methoxide in a suitable solvent and then removing the solvent.

  • Dissolve the sodium 4-hydroxyphenylacetate in a polar aprotic solvent like DMF.

  • Add benzyl chloride (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound.

Prodrug Concept and Mechanism of Action

The primary rationale for using this compound is to improve the delivery and pharmacokinetic profile of the active drug, 4-hydroxyphenylacetic acid.

Prodrug Activation: Enzymatic Hydrolysis

It is hypothesized that upon administration, the benzyl ester bond of this compound is cleaved by ubiquitous esterases present in the plasma and various tissues, such as the liver and small intestine, to release 4-hydroxyphenylacetic acid and benzyl alcohol.[1] Studies on similar compounds like benzyl acetate and benzyl salicylates have shown that they are readily hydrolyzed by carboxylesterases.

Prodrug_Activation Prodrug This compound (Administered) Active_Metabolite 4-Hydroxyphenylacetic Acid (Active Drug) Prodrug->Active_Metabolite Esterases (e.g., Carboxylesterases) Byproduct Benzyl Alcohol Prodrug->Byproduct Esterases Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HPA 4-Hydroxyphenylacetic Acid ROS Reactive Oxygen Species 4HPA->ROS Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Prodrug_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis and Purification Stability Chemical and Metabolic Stability (Plasma, Microsomes) Synthesis->Stability Conversion Enzymatic Conversion to 4-HPA Stability->Conversion Cell_Permeability Cellular Permeability Assays (e.g., Caco-2) Conversion->Cell_Permeability In_Vitro_Toxicity In Vitro Cytotoxicity Cell_Permeability->In_Vitro_Toxicity PK_Studies Pharmacokinetic Studies (Prodrug and Active Metabolite) In_Vitro_Toxicity->PK_Studies Promising Results Efficacy_Models Efficacy in Disease Models (e.g., Neurodegeneration, Inflammation) PK_Studies->Efficacy_Models Toxicity_Studies In Vivo Toxicity and Tolerability Efficacy_Models->Toxicity_Studies

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isoflavones using Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of isoflavones, a significant class of phytoestrogens with diverse pharmacological activities. The synthetic strategy focuses on utilizing Benzyl 2-(4-hydroxyphenyl)acetate as a key starting material. The primary pathway involves a multi-step process: initial deprotection of the benzyl ester to yield 4-hydroxyphenylacetic acid, followed by a Friedel-Crafts acylation with a phenolic substrate to form a 2-hydroxydeoxybenzoin intermediate. This intermediate is then cyclized to the isoflavone core. An alternative, more efficient one-pot synthesis protocol is also presented. Quantitative data from relevant literature are summarized in tables for easy comparison, and key experimental workflows and biological signaling pathways are visualized using diagrams.

Overall Synthetic Strategy

The synthesis of isoflavones from this compound primarily follows the deoxybenzoin route. This involves two main approaches: a stepwise synthesis, which allows for the isolation of intermediates, and a more streamlined one-pot synthesis. The synthesis of Daidzein is presented as a representative example.

G cluster_stepwise Protocol 1: Stepwise Synthesis cluster_onepot Protocol 2: One-Pot Synthesis start This compound deprotection 4-Hydroxyphenylacetic Acid start->deprotection Step 1: Deprotection (e.g., H₂, Pd/C) deoxybenzoin 2,4-Dihydroxy-4'-hydroxydeoxybenzoin deprotection->deoxybenzoin Step 2: Friedel-Crafts Acylation (with Resorcinol, Lewis Acid) daidzein Daidzein (Isoflavone) deoxybenzoin->daidzein Step 3: Cyclization (e.g., Vilsmeier Reagent) start2 4-Hydroxyphenylacetic Acid + Resorcinol daidzein2 Daidzein (Isoflavone) start2->daidzein2 Acylation & Cyclization (Single Step)

Fig. 1: Overall workflow for the synthesis of Daidzein.

Experimental Protocols

Protocol 1: Stepwise Synthesis of Daidzein

This protocol involves three distinct steps: deprotection of the starting material, formation of the deoxybenzoin intermediate, and the final cyclization to the isoflavone.

Step 1: Deprotection of this compound

This step removes the benzyl protecting group to yield the free carboxylic acid, which is required for the subsequent Friedel-Crafts reaction.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Fit the reaction flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus.

    • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 4-hydroxyphenylacetic acid. The product can be purified by recrystallization if necessary.

Step 2: Friedel-Crafts Acylation to form 2,4-Dihydroxy-4'-hydroxydeoxybenzoin

This reaction forms the key deoxybenzoin skeleton by acylating resorcinol with 4-hydroxyphenylacetic acid.

  • Materials:

    • 4-Hydroxyphenylacetic acid (from Step 1)

    • Resorcinol

    • Boron trifluoride diethyl etherate (BF₃·Et₂O) or Zinc Chloride (ZnCl₂)

  • Procedure (using BF₃·Et₂O): [1]

    • Combine 4-hydroxyphenylacetic acid (1 equivalent) and resorcinol (1 equivalent) in a round-bottom flask.

    • Add an excess of Boron trifluoride diethyl etherate (BF₃·Et₂O, ~5 equivalents).

    • Heat the mixture at approximately 90°C for 90 minutes under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a 10% aqueous sodium acetate solution.

    • Allow the mixture to stand for several hours, during which a precipitate will form.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent and purify the crude deoxybenzoin intermediate by column chromatography.

Step 3: Cyclization to form Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one)

The deoxybenzoin intermediate is cyclized with a one-carbon source, such as a Vilsmeier reagent, to form the isoflavone.

  • Materials:

    • 2,4-Dihydroxy-4'-hydroxydeoxybenzoin (from Step 2)

    • N,N-Dimethylformamide (DMF)

    • Boron trifluoride diethyl etherate (BF₃·Et₂O)

    • Methanesulfonyl chloride (MsCl)

  • Procedure: [2][3]

    • Dissolve the deoxybenzoin intermediate (1 equivalent) in DMF.

    • Add BF₃·Et₂O (~2.5 equivalents) to the solution.

    • Cool the mixture in an ice bath and add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then recrystallize from ethanol or an ethanol/water mixture to obtain pure Daidzein.

Protocol 2: One-Pot Synthesis of Daidzein

This protocol combines the acylation and cyclization steps, offering a more efficient route from the deprotected starting material.[2][3]

  • Materials:

    • 4-Hydroxyphenylacetic acid

    • Resorcinol

    • Zinc Chloride (ZnCl₂, anhydrous)

    • N,N-Dimethylformamide (DMF)

    • Boron trifluoride diethyl etherate (BF₃·Et₂O)

    • Methanesulfonyl chloride (MsCl)

  • Procedure:

    • Heat anhydrous zinc chloride until molten in a reaction vessel under a nitrogen atmosphere.

    • Add resorcinol (1 equivalent) and 4-hydroxyphenylacetic acid (1 equivalent) to the molten zinc chloride.

    • Stir the mixture at high temperature (e.g., 140-160°C) for 1-2 hours to form the deoxybenzoin intermediate in situ.

    • Cool the reaction mixture to room temperature and add DMF.

    • Add BF₃·Et₂O, followed by the dropwise addition of MsCl while cooling in an ice bath.

    • Stir the mixture at room temperature for 2-4 hours.

    • Work up the reaction as described in Step 3 of Protocol 1 by pouring into ice water, filtering the precipitate, and recrystallizing to yield Daidzein.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in isoflavone synthesis, as reported in the literature for various substrates.

Table 1: Conditions and Yields for Deoxybenzoin Synthesis (Friedel-Crafts Acylation)

Phenol Substrate Phenylacetic Acid Substrate Catalyst/Reagent Conditions Yield (%) Reference
Resorcinol p-Methoxyphenylacetic acid BF₃·Et₂O 90°C, 90 min 88% [4]
Phloroglucinol 4-Hydroxyphenylacetic acid BF₃·Et₂O Reflux 14% (of final isoflavone)
Resorcinol Phenylacetic acid Molten ZnCl₂ 140-160°C, 1-2h Intermediate [3]

| Phenol | Acetic Acid | Polyphosphoric Acid | Heat | Not specified |[5] |

Table 2: Conditions and Yields for Isoflavone Synthesis (Cyclization of Deoxybenzoin) | Deoxybenzoin Substrate | Cyclizing Reagent System | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dihydroxy-deoxybenzoin | DMF/BF₃·Et₂O/MsCl | RT, 2-4h | 92% |[3] | | 2,4-Dihydroxy-4'-methoxy-deoxybenzoin | DMF/BF₃·Et₂O/MsCl | RT, 2-4h | 94% |[3] | | 2-Hydroxy-4,4'-dimethoxy-deoxybenzoin | DMF/BF₃·Et₂O/MsCl | RT, 2-4h | 95% |[3] | | 2'-hydroxy-α-phenylacetophenone | Triethyl orthoformate / DMAP | 100°C, 4h | 96% |[1] | | 2'-hydroxy-α-phenylacetophenone | DMF / DMAP | 100°C, 4h | 92% |[1] |

Biological Context and Signaling Pathways

Isoflavones such as Daidzein and its close relative Genistein are well-known for their estrogenic and other biological activities. They primarily exert their effects by interacting with estrogen receptors (ERα and ERβ) and modulating various downstream signaling cascades.

G cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects isoflavones Isoflavones (Daidzein, Genistein) ERa Estrogen Receptor α (ERα) isoflavones->ERa Binds to ERb Estrogen Receptor β (ERβ) isoflavones->ERb Binds to GPER1 G Protein-Coupled Estrogen Receptor 1 (GPER1) isoflavones->GPER1 Binds to antioxidant Antioxidant Effects isoflavones->antioxidant PI3K_Akt PI3K / Akt Pathway ERa->PI3K_Akt Activates apoptosis Apoptosis Regulation ERb->apoptosis Modulates MAPK MAPK Pathway GPER1->MAPK Activates proliferation Cell Proliferation PI3K_Akt->proliferation Promotes MAPK->proliferation Promotes

Fig. 2: Simplified signaling pathways of isoflavones.

Isoflavones like daidzein can bind to both estrogen receptor subtypes, ERα and ERβ, often with a higher affinity for ERβ.[6] This interaction can trigger or inhibit gene transcription, leading to varied cellular responses depending on the tissue-specific ratio of the receptors.[6] Beyond direct nuclear receptor binding, isoflavones can also activate membrane-associated receptors like GPER1, leading to the rapid activation of kinase cascades such as the PI3K/Akt and MAPK pathways.[3][7] These pathways are crucial regulators of cell survival, proliferation, and apoptosis.[7][8] Furthermore, isoflavones possess ER-independent antioxidant properties.[6]

References

Application Notes and Protocols: Esterification of 4-Hydroxyphenylacetic Acid with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 4-hydroxyphenylacetic acid with benzyl alcohol yields benzyl 2-(4-hydroxyphenyl)acetate, a valuable chemical intermediate. This compound and its derivatives are of interest in various fields, including pharmaceuticals and fragrance industries. This document provides detailed protocols for the synthesis of this compound via two primary methods: Fischer-Speier esterification and enzymatic catalysis. The protocols are designed to be reproducible and include comprehensive data for comparison.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-Hydroxyphenylacetic AcidC₈H₈O₃152.15White solid
Benzyl AlcoholC₇H₈O108.14Colorless liquid
This compoundC₁₅H₁₄O₃242.27-
Table 2: Comparison of Synthesis Methods
ParameterFischer-Speier EsterificationEnzymatic Catalysis
Catalyst p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)Candida antarctica lipase B (CALB), e.g., Novozym 435
Solvent TolueneIsooctane
Temperature Reflux (approx. 110-120 °C)60-70 °C
Reaction Time 3 - 8 hours24 - 72 hours
Typical Yield HighLow to Moderate
Key Advantages Faster reaction times, high conversion.Mild reaction conditions, high selectivity, environmentally friendly.
Key Disadvantages Harsh acidic conditions, potential for side reactions.Longer reaction times, lower yields, cost of enzyme.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid

This protocol describes the synthesis of this compound using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 4-hydroxyphenylacetic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Solvent Addition: Add a sufficient volume of toluene to the flask to ensure proper stirring and to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-8 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.

Protocol 2: Enzymatic Esterification using Candida antarctica Lipase B (CALB)

This protocol outlines a milder, enzymatic approach to the synthesis of this compound.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Isooctane (or another suitable organic solvent)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Reaction vial or flask with a screw cap

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction vial, combine 4-hydroxyphenylacetic acid (1.0 equivalent) and benzyl alcohol (1.0-1.5 equivalents) in isooctane.

  • Enzyme Addition: Add the immobilized CALB (typically 5-10% by weight of the substrates).

  • Water Removal (Optional): Add activated molecular sieves to the reaction mixture to absorb the water produced during the esterification, which can help to drive the equilibrium towards the product.

  • Reaction: Seal the vial and place it in an orbital shaker or on a stirring hotplate set to a temperature between 60-70 °C. Allow the reaction to proceed for 24-72 hours.

  • Work-up: a. After the reaction period, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused. b. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by silica gel column chromatography as described in Protocol 1.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow Reactants 4-Hydroxyphenylacetic Acid Benzyl Alcohol p-TsOH (catalyst) Toluene (solvent) ReactionVessel Round-bottom flask with Dean-Stark Apparatus Reactants->ReactionVessel Reflux Heat to Reflux (Azeotropic water removal) ReactionVessel->Reflux Workup Cool & Dilute Wash with NaHCO₃ & Brine Dry over MgSO₄ Reflux->Workup Purification Concentrate Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer-Speier esterification.

Enzymatic Esterification Workflow

Enzymatic_Esterification_Workflow Reactants 4-Hydroxyphenylacetic Acid Benzyl Alcohol Immobilized Lipase Isooctane (solvent) ReactionVessel Reaction Vial Reactants->ReactionVessel Incubation Incubate with Shaking (60-70 °C) ReactionVessel->Incubation EnzymeRemoval Filter to remove immobilized enzyme Incubation->EnzymeRemoval Purification Concentrate Silica Gel Chromatography EnzymeRemoval->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic esterification.

Reaction Signaling Pathway (Fischer-Speier Esterification)

Fischer_Mechanism cluster_0 Reaction Steps cluster_1 Intermediates Protonation Protonation of Carboxylic Acid Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid H⁺ Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination -H₂O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Product This compound Deprotonation->Product Activated_Acid->Nucleophilic_Attack + Benzyl Alcohol Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester->Deprotonation -H⁺

Caption: Simplified mechanism of Fischer-Speier esterification.

Application Notes and Protocols: Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, an organic compound with potential applications as a prodrug or as an intermediate in the synthesis of more complex molecules.[1] Two common and effective methods for its synthesis are presented: Fischer Esterification and Benzylation using Benzyl Bromide.

Reaction Scheme

Reaction scheme for the synthesis of this compound

Figure 1. General reaction scheme for the synthesis of this compound.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two detailed synthetic protocols. This allows for a direct comparison to aid in the selection of the most suitable method based on available reagents, equipment, and desired outcomes.

ParameterMethod 1: Fischer EsterificationMethod 2: Benzylation with Benzyl Bromide
Starting Material 4-Hydroxyphenylacetic acid4-Hydroxyphenylacetic acid
Reagent Benzyl alcoholBenzyl bromide
Catalyst/Base Sulfuric acid (H₂SO₄)Sodium bicarbonate (NaHCO₃)
Solvent TolueneDimethylformamide (DMF) / 1,4-Dioxane (1:1)
Molar Ratio (Acid:Alcohol/Bromide:Catalyst/Base) 1 : 1.5 : 0.11 : 1.1 : 1
Reaction Temperature Reflux (~111°C)90°C
Reaction Time 4-6 hours24 hours
Typical Yield 75-85%85-95%

Experimental Protocols

Method 1: Fischer Esterification

This method involves the acid-catalyzed reaction of 4-hydroxyphenylacetic acid with benzyl alcohol.[1][2] The use of a Dean-Stark apparatus is recommended to remove the water generated during the reaction, which drives the equilibrium towards the product.[2][3]

Materials:

  • 4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)

  • Benzyl alcohol (10.7 g, 10.3 mL, 98.6 mmol)

  • Concentrated sulfuric acid (0.36 mL, 6.6 mmol)

  • Toluene (150 mL)

  • Saturated sodium bicarbonate solution (100 mL)

  • Saturated sodium chloride (brine) solution (50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for crystallization)

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol), benzyl alcohol (10.7 g, 98.6 mmol), and toluene (150 mL).

  • Stir the mixture to dissolve the solids.

  • Slowly add concentrated sulfuric acid (0.36 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Method 2: Benzylation with Benzyl Bromide

This protocol describes the synthesis via the reaction of 4-hydroxyphenylacetic acid with benzyl bromide using a mild base.[4] This method often results in high yields under relatively mild conditions.

Materials:

  • 4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)

  • Benzyl bromide (12.4 g, 9.1 mL, 72.3 mmol)

  • Sodium bicarbonate (5.5 g, 65.7 mmol)

  • Dimethylformamide (DMF, 75 mL)

  • 1,4-Dioxane (75 mL)

  • Ethyl acetate (EtOAc, 200 mL)

  • Saturated sodium chloride (brine) solution (100 mL)

  • Water (100 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) and benzyl bromide (12.4 g, 72.3 mmol) in a 1:1 mixture of DMF and 1,4-dioxane (150 mL).

  • Add sodium bicarbonate (5.5 g, 65.7 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 90°C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (200 mL).

  • Wash the organic solution with saturated sodium chloride solution and water (2 x 50 mL each).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • The crude product is then purified by recrystallization to afford the pure this compound.[4]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of this compound and the logical relationship of the key reaction components.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Starting Materials: 4-Hydroxyphenylacetic Acid + Benzyl Alcohol / Benzyl Bromide B Add Solvent (Toluene or DMF/Dioxane) A->B C Add Catalyst / Base (H₂SO₄ or NaHCO₃) B->C D Heat to Reaction Temperature (Reflux or 90°C) C->D E Monitor Reaction Progress (TLC / Water Collection) D->E F Cool to Room Temperature E->F G Aqueous Wash (NaHCO₃, Brine, Water) F->G H Dry Organic Layer (Anhydrous MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Recrystallization (e.g., EtOAc/Hexane) I->J K Isolate Pure Product (Filtration) J->K L Final Product: This compound K->L

Caption: General experimental workflow for the synthesis of this compound.

Reaction_Components cluster_reactants Reactants cluster_conditions Conditions Acid 4-Hydroxyphenylacetic Acid Product This compound Acid->Product Reagent Benzyl Alcohol or Benzyl Bromide Reagent->Product Catalyst Acid Catalyst (H₂SO₄) or Base (NaHCO₃) Catalyst->Product Solvent Solvent (Toluene or DMF/Dioxane) Solvent->Product Heat Heat Heat->Product Byproduct Byproducts (H₂O or NaBr + H₂O + CO₂) Product->Byproduct

Caption: Logical relationship of components in the synthesis of this compound.

References

Application Notes and Protocols for the Catalytic Synthesis of Benzyl Esters from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzyl esters from carboxylic acids, focusing on a selection of modern and efficient catalytic systems. The information is intended to guide researchers in selecting appropriate catalysts and reaction conditions for their specific needs, with a particular emphasis on practical application in a laboratory setting.

Introduction

Benzyl esters are crucial intermediates in organic synthesis, widely utilized as protecting groups for carboxylic acids and as key structural motifs in pharmaceuticals, agrochemicals, and fragrances. The direct esterification of carboxylic acids with benzyl alcohol or its derivatives presents an atom-economical and environmentally benign approach compared to traditional methods that may involve pre-activation of the carboxylic acid. The choice of catalyst is paramount to achieving high yields and selectivity under mild conditions. This document outlines protocols for several effective catalytic systems, including homogeneous and heterogeneous catalysts.

Catalytic Systems Overview

A variety of catalysts have been developed for the synthesis of benzyl esters from carboxylic acids. This guide focuses on three distinct and effective systems: a homogeneous organometallic catalyst (Zirconocene Triflate), a classic Brønsted acid catalyst (p-Toluenesulfonic Acid), and a robust heterogeneous solid acid catalyst (Sulfated Metal-Incorporated MCM-48).

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the key quantitative data for the selected catalytic systems, allowing for a direct comparison of their performance in the synthesis of benzyl esters.

Catalyst SystemCatalyst TypeCatalyst LoadingTemperature (°C)Reaction TimeSolventYield (%)Notes
Zirconocene Triflate Homogeneous2 mol%8024 hToluene74[1]Optimized for benzyl benzoate synthesis. The presence of a small amount of water can be beneficial.[1]
p-Toluenesulfonic Acid (PTSA) HomogeneousCatalyticReflux5 hTolueneHighA classic and cost-effective method. Requires azeotropic removal of water.[2]
Sulfated Fe-MCM-48 Heterogeneous9% (w/w)606 hSolvent-free98.9 (selectivity)Highly selective for benzyl acetate. The catalyst is reusable.[3]

Experimental Protocols

Protocol 1: Zirconocene Triflate Catalyzed Benzyl Ester Synthesis

This protocol is based on the work of Dalla-Santa et al. and is optimized for the synthesis of benzyl benzoate.[1] Zirconocene triflate is a moisture-tolerant Lewis acid catalyst.[4]

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • Benzyl alcohol

  • Zirconocene triflate (Cp₂Zr(OTf)₂)

  • Toluene (dry)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (e.g., magnetic stirrer with heating mantle)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq).

  • Add benzyl alcohol (2.0 mmol, 2.0 eq).

  • Add toluene (to achieve a 1 M concentration of the carboxylic acid).

  • Add zirconocene triflate (0.02 mmol, 2 mol%).

  • If desired, add half an equivalent of water (0.5 mmol).[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ester.

Protocol 2: p-Toluenesulfonic Acid (PTSA) Catalyzed Benzyl Ester Synthesis (Fischer Esterification)

This protocol describes a general procedure for the classic Fischer-Speier esterification using p-toluenesulfonic acid as the catalyst, which is effective for a wide range of carboxylic acids.[2][5]

Materials:

  • Carboxylic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene or another suitable azeotroping solvent (e.g., cyclohexane)[5]

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add the carboxylic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%).

  • Add a sufficient amount of toluene to allow for efficient reflux and azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue heating until no more water is collected in the trap, typically for several hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the PTSA, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude benzyl ester.

  • Purify the product by flash column chromatography or distillation if necessary.

Protocol 3: Sulfated Iron-MCM-48 Catalyzed Benzyl Ester Synthesis

This protocol is based on the work of Kalita et al. for the synthesis of benzyl acetate using a reusable heterogeneous catalyst.[3]

Catalyst Synthesis (Simplified):

Sulfated metal-incorporated MCM-48 can be synthesized hydrothermally using tetraethyl orthosilicate (TEOS) as the silica source and cetyltrimethylammonium bromide (CTAB) as a template, followed by incorporation of the metal (e.g., iron) and sulfation.[3]

Materials:

  • Carboxylic acid (e.g., Acetic acid)

  • Benzyl alcohol

  • Sulfated Fe-MCM-48 catalyst

  • Standard reaction vessel

  • Heating and stirring apparatus

Procedure:

  • In a suitable reaction vessel, combine benzyl alcohol (2.0 eq) and acetic acid (1.0 eq).

  • Add the sulfated Fe-MCM-48 catalyst (e.g., 9% w/w of the total reactants).[3]

  • Heat the solvent-free reaction mixture to 60 °C with stirring.[3]

  • Maintain the reaction at this temperature for 6 hours.[3]

  • Monitor the formation of benzyl acetate by GC-MS.

  • After the reaction is complete, cool the mixture.

  • Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused for subsequent reactions.[3]

  • The liquid product can be purified by distillation or other suitable methods to obtain pure benzyl acetate.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of benzyl esters.

G General Experimental Workflow for Benzyl Ester Synthesis A Reactant Preparation (Carboxylic Acid, Benzyl Alcohol, Solvent) B Catalyst Addition A->B C Reaction Setup (Inert atmosphere, Reflux/Heating) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography, Distillation) E->F G Product Characterization (NMR, IR, MS) F->G G Mechanism of PTSA-Catalyzed Esterification cluster_0 Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-COOR'H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ PTSA_A ⁻OTs PTSA_H H⁺ (from PTSA) PTSA_H->Carboxylic_Acid Protonation Alcohol R'-OH Water H₂O G Postulated Mechanism for Zirconocene Triflate Catalysis Zr_cat Cp₂Zr(OTf)₂ Carboxylic_Acid R-COOH Activated_Complex [Cp₂Zr(OTf)(OCOR)] Alcohol R'-OH Intermediate Tetrahedral Intermediate Ester_Complex [Cp₂Zr(OTf)(OH)] + RCOOR' Intermediate->Ester_Complex Collapse Regenerated_Cat Cp₂Zr(OTf)₂ + H₂O Ester_Complex->Regenerated_Cat Ligand Exchange Zr_catCarboxylic_Acid Zr_catCarboxylic_Acid Zr_catCarboxylic_Acid->Activated_Complex Coordination & -HOTf Activated_ComplexAlcohol Activated_ComplexAlcohol Activated_ComplexAlcohol->Intermediate Nucleophilic Attack

References

Application Notes and Protocols for the Synthesis of Daidzein from Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the chemical synthesis of daidzein, a biologically active isoflavone. The synthesis commences with the readily available starting material, Benzyl 2-(4-hydroxyphenyl)acetate. The protocol details a four-step synthetic route involving protection of the phenolic hydroxyl group, saponification, Friedel-Crafts acylation to form a key deoxybenzoin intermediate, and a subsequent cyclization and deprotection to yield daidzein. This document is intended to serve as a detailed guide for researchers in organic synthesis and medicinal chemistry, providing explicit experimental procedures, quantitative data, and visual aids to facilitate the successful synthesis of daidzein for research and drug development purposes.

Introduction

Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone found predominantly in soybeans and other legumes. It has garnered significant attention in the scientific community due to its diverse pharmacological activities, including estrogenic, antioxidant, and potential anticancer properties. As a result, the development of efficient and scalable synthetic routes to daidzein and its derivatives is of considerable interest for further biological evaluation and potential therapeutic applications.

The protocol outlined herein describes a robust and reproducible synthetic pathway to daidzein starting from this compound. The synthesis is logically divided into four main stages:

  • Protection: Benzylation of the phenolic hydroxyl group of the starting material to prevent side reactions in subsequent steps.

  • Saponification: Hydrolysis of the benzyl ester to the corresponding carboxylic acid, a necessary precursor for the subsequent acylation reaction.

  • Deoxybenzoin Formation: Friedel-Crafts acylation of resorcinol with the prepared 4-benzyloxyphenylacetic acid to construct the core deoxybenzoin skeleton.

  • Cyclization and Deprotection: Formation of the isoflavone ring system via a Vilsmeier-Haack type reaction, followed by the removal of the benzyl protecting group to afford the final product, daidzein.

Data Presentation

The following table summarizes the quantitative data for each step of the daidzein synthesis protocol. The yields are based on literature precedents for similar transformations and may vary depending on the specific experimental conditions.[1]

StepReactionStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1BenzylationThis compoundBenzyl 2-(4-(benzyloxy)phenyl)acetateBenzyl bromide, NaH, DMF>90>95
2SaponificationBenzyl 2-(4-(benzyloxy)phenyl)acetate2-(4-(Benzyloxy)phenyl)acetic acidNaOH, H₂O/EtOH>95>98
3Deoxybenzoin Formation2-(4-(Benzyloxy)phenyl)acetic acid and Resorcinol1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-oneBF₃·OEt₂, AlCl₃92[1]>95
4Cyclization & Deprotection1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-oneDaidzein1. MsCl, DMF2. Pd/C, HCOONH₄93-95 (for cyclization)[1]>98

Experimental Protocols

Step 1: Synthesis of Benzyl 2-(4-(benzyloxy)phenyl)acetate

This step involves the protection of the free phenolic hydroxyl group of the starting material as a benzyl ether.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 2-(4-(benzyloxy)phenyl)acetate as a pure solid.

Step 2: Synthesis of 2-(4-(Benzyloxy)phenyl)acetic acid

This step involves the hydrolysis of the benzyl ester to the corresponding carboxylic acid.

Materials:

  • Benzyl 2-(4-(benzyloxy)phenyl)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Benzyl 2-(4-(benzyloxy)phenyl)acetate (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 2M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-(benzyloxy)phenyl)acetic acid.

Step 3: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one (Deoxybenzoin Intermediate)

This step involves the Friedel-Crafts acylation of resorcinol to form the key deoxybenzoin intermediate.[1]

Materials:

  • 2-(4-(Benzyloxy)phenyl)acetic acid

  • Resorcinol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Aluminum trichloride (AlCl₃)

Procedure:

  • In a three-necked flask, combine 2-(4-(benzyloxy)phenyl)acetic acid (1.3-1.5 parts by weight), resorcinol (1.0 part by weight), boron trifluoride diethyl etherate (3.0-3.5 parts by weight), and aluminum trichloride (0.07-0.08 parts by weight).[1]

  • Heat the mixture to 80-85 °C with stirring. The raw materials will gradually melt and react.[1]

  • Maintain the reaction at this temperature for 2-2.5 hours.[1]

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.

  • The crude 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 4: Synthesis of Daidzein via Cyclization and Deprotection

This final step involves the formation of the isoflavone ring and the removal of the benzyl protecting group.

Part A: Cyclization to 7-hydroxy-4'-(benzyloxy)isoflavone [1]

Materials:

  • 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aluminum oxide (Al₂O₃) (as a catalyst promoter)[1]

Procedure:

  • To a solution of 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one (1.0 equivalent) in anhydrous DMF, add methanesulfonyl chloride (approximately 0.85 equivalents by weight) and aluminum oxide (approximately 0.11 equivalents by weight).[1]

  • Heat the reaction mixture to 50-55 °C and stir for 3-3.5 hours.[1]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product is 7-hydroxy-4'-(benzyloxy)isoflavone.

Part B: Deprotection to Daidzein

Materials:

  • 7-hydroxy-4'-(benzyloxy)isoflavone

  • Palladium on carbon (Pd/C), 10%

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve 7-hydroxy-4'-(benzyloxy)isoflavone (1.0 equivalent) in methanol or ethanol.

  • To this solution, add 10% Pd/C (catalytic amount, e.g., 10% by weight of the substrate) and ammonium formate (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to afford pure daidzein.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Saponification cluster_2 Step 3: Deoxybenzoin Formation cluster_3 Step 4: Cyclization & Deprotection A This compound B Benzyl 2-(4-(benzyloxy)phenyl)acetate A->B BnBr, NaH DMF C 2-(4-(Benzyloxy)phenyl)acetic acid B->C NaOH H₂O/EtOH D 1-(2,4-dihydroxyphenyl)-2- (4-(benzyloxy)phenyl)ethan-1-one C->D Resorcinol BF₃·OEt₂, AlCl₃ E 7-Hydroxy-4'-(benzyloxy)isoflavone D->E MsCl, DMF F Daidzein E->F Pd/C, HCOONH₄

Caption: Overall synthetic workflow for the preparation of daidzein.

Key Reaction Mechanism: Deoxybenzoin to Isoflavone

G Deoxybenzoin Deoxybenzoin Intermediate Enolate Enolate Formation Deoxybenzoin->Enolate Base Addition Nucleophilic Addition Enolate->Addition Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (from DMF/MsCl) Vilsmeier_Reagent->Addition Intermediate Iminium Intermediate Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Elimination Elimination Cyclization->Elimination Isoflavone Protected Isoflavone Elimination->Isoflavone

Caption: Mechanism of isoflavone ring formation from the deoxybenzoin intermediate.

References

Application of Benzyl 2-(4-hydroxyphenyl)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-hydroxyphenyl)acetate is a benzenoid compound with the chemical formula C15H14O3.[1][2] While specific research on its medicinal chemistry applications is currently limited, its structural features—a phenolic hydroxyl group and a benzyl ester moiety—suggest significant potential for investigation in several therapeutic areas.[3] This document outlines the prospective applications of this compound, provides adaptable protocols for its biological evaluation, and summarizes the available data on related compounds to guide future research.

Application Notes

Prodrug Strategy for 4-Hydroxyphenylacetic Acid

The primary hypothesized application of this compound in medicinal chemistry is as a prodrug for 4-hydroxyphenylacetic acid (4-HPA).[3] Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in the body.[3] The benzyl ester group in this compound can be cleaved by esterase enzymes present in plasma and tissues to release 4-HPA.[3] 4-HPA itself is a metabolite of acetaminophen and has demonstrated potential therapeutic effects, including antioxidant and anti-inflammatory properties.[3] This prodrug approach could be employed to improve the pharmacokinetic profile of 4-HPA, such as its absorption, distribution, and duration of action.

Potential as an Antioxidant Agent

Phenolic compounds are well-known for their antioxidant activities, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[4] The 4-hydroxyphenyl moiety in this compound suggests that it may possess direct antioxidant properties by neutralizing reactive oxygen species (ROS).[3] This inherent antioxidant potential makes it a candidate for investigation in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Exploration of Anti-Inflammatory and Antimicrobial Activities

Derivatives of benzyl alcohol and related phenolic compounds have been reported to exhibit anti-inflammatory and antimicrobial activities.[3][5] While specific data for this compound is not yet available, its structural similarity to other bioactive compounds warrants its evaluation in these areas.[3] The anti-inflammatory potential could be assessed by its ability to inhibit key inflammatory mediators, while its antimicrobial activity can be screened against a panel of pathogenic bacteria and fungi. A recent study on benzyl acetate derivatives has shown that the related compound, 4-hydroxybenzyl acetate, possesses antibacterial activity against Staphylococcus aureus and Shigella spp.[6][7]

Intermediate for Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[3] The presence of a reactive hydroxyl group and an ester functionality allows for further chemical modifications, making it a valuable building block in the development of novel therapeutic agents.[3]

Quantitative Data

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, data for the closely related compound, 4-hydroxybenzyl acetate , is available and summarized below to provide a basis for potential activity.

Table 1: Antibacterial Activity of 4-hydroxybenzyl acetate [6]

Bacterial StrainConcentrationZone of Inhibition (mm)
Staphylococcus aureus100 µg/mL15.0
Shigella spp.100 µg/mL16.5
Amoxicillin (Positive Control)0.5 g/LNot specified in this format

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Esterification of 4-Hydroxyphenylacetic Acid

This protocol describes a common method for the synthesis of this compound via Fischer esterification.[3]

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene or a similar solvent capable of forming an azeotrope with water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.2-2 equivalents), and a suitable solvent like toluene.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene, driving the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Evaluation Protocols

This protocol assesses the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9][10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

This cell-based assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.[11]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) as an inflammatory stimulus

  • This compound

  • Dexamethasone or a known NF-κB inhibitor (as a positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

  • Induce inflammation by adding TNF-α (e.g., 10 ng/mL) or LPS to the wells. Include an unstimulated control group.

  • Incubate the cells for an appropriate period (e.g., 6-8 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to cell viability (which can be assessed using an MTT or similar assay in a parallel plate).

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound

  • A standard antibiotic or antifungal agent (as a positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in the broth.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

Visualizations

prodrug_activation Benzyl_2-(4-hydroxyphenyl)acetate This compound (Prodrug) Esterases Esterases (in plasma and tissues) Benzyl_2-(4-hydroxyphenyl)acetate->Esterases Metabolic Cleavage 4-HPA 4-Hydroxyphenylacetic Acid (Active Drug) Esterases->4-HPA Benzyl_Alcohol Benzyl Alcohol (Byproduct) Esterases->Benzyl_Alcohol

Caption: Prodrug activation pathway of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 4-Hydroxyphenylacetic Acid + Benzyl Alcohol Esterification Esterification (Acid Catalyst, Reflux) Start->Esterification Purification Column Chromatography Esterification->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product This compound Characterization->Final_Product Antioxidant Antioxidant Assays (e.g., DPPH) Final_Product->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB) Final_Product->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Final_Product->Antimicrobial

Caption: General workflow for the synthesis and evaluation of this compound.

References

Application Notes and Protocols: Protecting Group Strategies for Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection and deprotection of the phenolic hydroxyl group of Benzyl 2-(4-hydroxyphenyl)acetate. This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as Camostat metabolites, and other bioactive molecules.[1] The presence of both a reactive phenolic hydroxyl group and a benzyl ester necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule.

This document outlines two common and effective protecting group strategies: benzylation to form a benzyl ether and silylation to form a tert-butyldimethylsilyl (TBDMS) ether.

Introduction to Protecting Group Strategies

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to other functional groups present. For this compound, the primary focus is the protection of the nucleophilic phenolic hydroxyl group.

Key Considerations for Protecting this compound:

  • Orthogonality: The chosen protecting group for the phenol must be stable under the conditions required to modify or deprotect the benzyl ester, and vice-versa.

  • Reaction Conditions: The conditions for both protection and deprotection should be mild enough to avoid cleavage of the ester linkage or other unintended side reactions.

  • Yields: High-yielding protection and deprotection steps are crucial for the overall efficiency of a synthetic route.

Benzyl Ether Protection

The benzyl (Bn) group is a robust and widely used protecting group for alcohols and phenols. It is stable to a wide range of reaction conditions, including acidic and basic environments that might cleave silyl ethers or esters.

Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl of this compound can be converted to a benzyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, followed by nucleophilic attack on benzyl bromide.

Experimental Protocol: Synthesis of Benzyl 2-(4-(benzyloxy)phenyl)acetate

  • Materials:

    • This compound

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 2-(4-(benzyloxy)phenyl)acetate.

Deprotection of the Benzyl Ether

The benzyl ether can be cleaved by catalytic hydrogenation, a mild and efficient method that yields the free phenol and toluene as a byproduct.[2]

Experimental Protocol: Hydrogenolysis of Benzyl 2-(4-(benzyloxy)phenyl)acetate

  • Materials:

    • Benzyl 2-(4-(benzyloxy)phenyl)acetate

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or hydrogenator

    • Celite®

  • Procedure:

    • To a solution of Benzyl 2-(4-(benzyloxy)phenyl)acetate (1.0 equiv) in ethanol, add 10% Pd/C (10 mol%).[3]

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Silyl Ether Protection

tert-Butyldimethylsilyl (TBDMS) ethers are another popular choice for protecting hydroxyl groups. They are easily introduced and are stable to many reaction conditions, but can be selectively removed under conditions that typically do not affect benzyl ethers or esters.[4]

Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

Experimental Protocol: Synthesis of Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM) or DMF

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM, add TBDMSCl (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate.

Deprotection of the TBDMS Ether

The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF). This method is highly selective for silicon-oxygen bonds.[1][5]

Experimental Protocol: Deprotection of Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate with TBAF

  • Materials:

    • Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

    • Anhydrous THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate (1.0 equiv) in anhydrous THF, add TBAF solution (1.1 equiv) dropwise at 0 °C.[1]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

Reaction Protecting Group Reagents and Conditions Solvent Typical Reaction Time Typical Yield
Protection Benzyl (Bn)Benzyl bromide, K₂CO₃, Room TemperatureDMF12-24 hHigh
Deprotection Benzyl (Bn)H₂, 10% Pd/C, Room TemperatureEtOH4-12 hQuantitative[3]
Protection TBDMSTBDMSCl, Imidazole, 0 °C to Room TemperatureDCM2-4 hHigh
Deprotection TBDMSTBAF (1M in THF), 0 °C to Room TemperatureTHF1-2 h>90%[5]

Application in Multi-Step Synthesis: A Logical Workflow

This compound is a key intermediate in the synthesis of Camostat, a serine protease inhibitor.[1] The following diagram illustrates a logical workflow for the synthesis of a Camostat analog, highlighting where protecting group strategies for the phenolic hydroxyl would be crucial.

G cluster_0 Synthesis of Camostat Analog Intermediate A This compound B Protection of Phenolic -OH (e.g., Benzylation or Silylation) A->B BnBr, K2CO3 or TBDMSCl, Imidazole C Protected Intermediate B->C D Reaction at another position (e.g., modification of the acetate side chain) C->D E Modified Protected Intermediate D->E F Deprotection of Phenolic -OH E->F H2, Pd/C or TBAF G Modified this compound F->G H Esterification with 4-guanidinobenzoic acid derivative G->H I Camostat Analog H->I

Caption: Logical workflow for the synthesis of a Camostat analog.

This workflow demonstrates a scenario where the phenolic hydroxyl group of this compound is first protected to allow for selective modification of another part of the molecule. Following the desired transformation, the protecting group is removed, and the resulting intermediate is then coupled with a 4-guanidinobenzoic acid derivative to yield the final Camostat analog.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for a protection-deprotection sequence.

G cluster_protection Protection Step cluster_deprotection Deprotection Step start_prot Dissolve Starting Material (this compound) add_reagents_prot Add Base and Protecting Group Reagent start_prot->add_reagents_prot react_prot Stir at appropriate temperature add_reagents_prot->react_prot monitor_prot Monitor reaction by TLC react_prot->monitor_prot workup_prot Aqueous Workup (Quench, Extract, Wash, Dry) monitor_prot->workup_prot Reaction Complete purify_prot Purification (Column Chromatography) workup_prot->purify_prot end_prot Protected Product purify_prot->end_prot start_deprot Dissolve Protected Product end_prot->start_deprot add_reagents_deprot Add Deprotection Reagent (e.g., Pd/C, H2 or TBAF) start_deprot->add_reagents_deprot react_deprot Stir under appropriate conditions add_reagents_deprot->react_deprot monitor_deprot Monitor reaction by TLC react_deprot->monitor_deprot workup_deprot Workup (Filter, Concentrate) monitor_deprot->workup_deprot Reaction Complete purify_deprot Purification (if necessary) workup_deprot->purify_deprot end_deprot Deprotected Product (this compound) purify_deprot->end_deprot

Caption: General experimental workflow for protection and deprotection.

This workflow provides a visual representation of the key steps involved in both the protection and subsequent deprotection of the phenolic hydroxyl group of this compound, from reaction setup to purification of the final product.

References

Enzymatic Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, a valuable intermediate in the pharmaceutical and fragrance industries. The synthesis is achieved through the esterification of 4-hydroxyphenylacetic acid and benzyl alcohol, catalyzed by immobilized Candida antarctica lipase B (CALB). This biocatalytic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and a more environmentally friendly process. This application note includes a comprehensive experimental protocol, purification and characterization methods, and a summary of expected quantitative data.

Introduction

This compound is an organic ester with applications as a precursor in the synthesis of various pharmaceuticals and as a component in fragrance formulations.[1] Traditional chemical synthesis often involves harsh acidic or basic catalysts and high temperatures, leading to the formation of byproducts and environmental concerns.[2] The use of lipases, particularly immobilized Candida antarctica lipase B (CALB), presents a green and efficient alternative for ester synthesis.[3][4][5][6] CALB is a robust and highly selective biocatalyst that can function in non-aqueous media, making it ideal for esterification reactions.[5] This protocol details a lipase-catalyzed method for the synthesis of this compound, offering high conversion rates and simplifying downstream processing.

Advantages of Enzymatic Synthesis

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of unwanted byproducts.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and neutral pH, preserving the integrity of sensitive functional groups.[7]

  • Environmentally Friendly: Biocatalytic processes reduce the reliance on hazardous chemicals and minimize waste generation.

  • Enzyme Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving the economic feasibility of the process.[2]

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Reactant_Preparation Prepare Reactants: - 4-Hydroxyphenylacetic Acid - Benzyl Alcohol - Immobilized CALB - Organic Solvent Enzymatic_Esterification Enzymatic Esterification: - Combine reactants and enzyme - Incubate at controlled temperature - Monitor reaction progress (TLC/HPLC) Reactant_Preparation->Enzymatic_Esterification Enzyme_Removal Remove Immobilized Enzyme (Filtration) Enzymatic_Esterification->Enzyme_Removal Solvent_Removal Remove Solvent (Rotary Evaporation) Enzyme_Removal->Solvent_Removal Column_Chromatography Purify by Column Chromatography Solvent_Removal->Column_Chromatography Characterization Characterize Product: - HPLC (Purity) - NMR (Structure) - Mass Spectrometry (Molecular Weight) Column_Chromatography->Characterization

Figure 1. Experimental workflow for the enzymatic synthesis of this compound.

Lipase-Catalyzed Esterification Mechanism

G E1 Lipase-Ser-OH + R1-COOH E2 Lipase-Ser-O-C(=O)-R1 + H2O E1->E2 Acylation E3 Lipase-Ser-O-C(=O)-R1 + R2-OH E4 Lipase-Ser-OH + R1-COOR2 E3->E4 Deacylation Legend R1-COOH: 4-Hydroxyphenylacetic Acid R2-OH: Benzyl Alcohol R1-COOR2: this compound

Figure 2. General mechanism of lipase-catalyzed esterification.

Experimental Protocols

Materials and Equipment
  • 4-Hydroxyphenylacetic acid (≥98%)

  • Benzyl alcohol (≥99%)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • tert-Butyl alcohol (anhydrous, ≥99.5%)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Silica gel for column chromatography (60-120 mesh)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating

  • HPLC system with a UV detector

  • NMR spectrometer (400 MHz or higher)

Protocol 1: Enzymatic Synthesis of this compound
  • In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 4-hydroxyphenylacetic acid and 1.30 g (12 mmol) of benzyl alcohol in 50 mL of tert-butyl alcohol.

  • Add 0.3 g of immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture.

  • Stir the mixture at 200 rpm and maintain the temperature at 50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals. The reaction is typically complete within 24-48 hours.

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with tert-butyl alcohol and dried for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a 20% ethyl acetate in hexane solution and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Protocol 3: Product Characterization
  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • The purity of the product can be determined by the peak area percentage.

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.40 (m, 5H, Ar-H of benzyl), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 5.10 (s, 2H, -CH₂-), 3.55 (s, 2H, -CH₂-), ~5.0 (s, 1H, -OH).

    • Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.5 (C=O), 155.0 (C-OH), 135.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-C), 115.5 (Ar-CH), 67.0 (-CH₂-O), 40.5 (-CH₂-).

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the enzymatic synthesis of this compound.

ParameterValueReference
Enzyme Immobilized Candida antarctica lipase B (Novozym® 435)[3][5]
Substrates 4-Hydroxyphenylacetic acid, Benzyl alcohol[1]
Molar Ratio (Acid:Alcohol) 1:1.2Adapted from[8]
Enzyme Loading 10-20% (w/w of substrates)Adapted from[9]
Solvent tert-Butyl alcohol[3]
Temperature 50-60°C[10]
Reaction Time 24-48 hours[8]
Conversion Yield >90%Estimated based on similar reactions[2]
Product Purity (after chromatography) >98%

Conclusion

The enzymatic synthesis of this compound using immobilized Candida antarctica lipase B offers a highly efficient, selective, and environmentally benign alternative to conventional chemical methods. The detailed protocols provided in this application note will enable researchers and professionals in the pharmaceutical and chemical industries to adopt this green technology for the production of this important chemical intermediate. The mild reaction conditions and the potential for enzyme recycling make this process both sustainable and economically attractive.

References

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(4-hydroxyphenyl)acetate is an organic compound with applications in various fields, including the synthesis of pharmaceuticals and as a precursor for other complex molecules.[1] Its structure, featuring a benzyl ester and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis. These application notes provide detailed protocols for the large-scale synthesis of this compound via two primary methods: Fischer-Speier Esterification and Williamson Ether Synthesis-like reaction. The protocols are designed to be scalable for laboratory and pilot plant settings.

Synthesis Routes

Two principal methods for the synthesis of this compound are outlined below.

Method 1: Fischer-Speier Esterification

This direct esterification method involves the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.[1] To drive the reaction towards the product, water is typically removed azeotropically.

Method 2: Reaction of 4-Hydroxyphenylacetate Salt with Benzyl Halide

This method involves the formation of a salt of 4-hydroxyphenylacetic acid, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.[1]

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialMethod 1 (Fischer Esterification)Method 2 (Salt Formation & Alkylation)
Starting Materials 4-Hydroxyphenylacetic Acid, Benzyl Alcohol4-Hydroxyphenylacetic Acid, Benzyl Bromide
Base Not ApplicablePotassium Carbonate (anhydrous)
Catalyst p-Toluenesulfonic acid monohydrateNot Applicable
Solvents TolueneAcetone (anhydrous)
Work-up Reagents Saturated Sodium Bicarbonate Solution, Brine2 M Hydrochloric Acid, Diethyl Ether, Brine
Drying Agent Anhydrous Magnesium SulfateAnhydrous Magnesium Sulfate
Purification Recrystallization (e.g., from Ethyl Acetate/Hexane)Column Chromatography or Recrystallization
Table 2: Reaction Parameters and Expected Outcomes
ParameterMethod 1 (Fischer Esterification)Method 2 (Salt Formation & Alkylation)
Molar Ratio (Acid:Alcohol/Halide) 1 : 1.21 : 1.1
Catalyst/Base Loading 0.05 mol equivalent1.3 mol equivalent
Reaction Temperature Reflux (approx. 110-120 °C)Room Temperature to Reflux
Reaction Time 12-24 hours12-18 hours
Typical Yield 85-95%70-85%
Purity (Post-purification) >98%>98%

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.[2][3][4]

1. Reaction Setup:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add 4-hydroxyphenylacetic acid (500 g, 3.29 mol), benzyl alcohol (428 g, 3.95 mol), and toluene (2.5 L).

  • Begin stirring the mixture to form a suspension.

  • Add p-toluenesulfonic acid monohydrate (31.3 g, 0.165 mol) to the suspension.

2. Reaction Execution:

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, or until the theoretical amount of water (approx. 59 mL) has been collected, and TLC or HPLC analysis indicates the consumption of the starting material.

3. Work-up:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) to neutralize the acid catalyst.

  • Wash the organic layer with brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield pure this compound.

Protocol 2: Large-Scale Synthesis via Salt Formation and Alkylation

This protocol is based on the reaction of carboxylic acid salts with alkyl halides.[5]

1. Reaction Setup:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-hydroxyphenylacetic acid (500 g, 3.29 mol) and anhydrous acetone (3 L).

  • Add anhydrous potassium carbonate (590 g, 4.27 mol) to the suspension.

2. Reaction Execution:

  • Stir the mixture vigorously at room temperature for 1 hour to facilitate the formation of the potassium salt.

  • Add benzyl bromide (620 g, 3.62 mol) dropwise to the suspension over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or HPLC.

3. Work-up:

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (2 L) and wash with water (2 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization can be performed as described in Protocol 1.

Visualizations

Synthesis_Workflow_Method_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-HPA 4-Hydroxyphenylacetic Acid ReactionVessel Reaction Vessel (Toluene, Reflux) 4-HPA->ReactionVessel BnOH Benzyl Alcohol BnOH->ReactionVessel pTSA p-Toluenesulfonic Acid (Catalyst) pTSA->ReactionVessel Neutralization Neutralization (aq. NaHCO3) ReactionVessel->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Crystallization Recrystallization Concentration->Crystallization Crude Product FinalProduct This compound Crystallization->FinalProduct

Caption: Workflow for Fischer-Speier Esterification.

Synthesis_Workflow_Method_2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-HPA 4-Hydroxyphenylacetic Acid SaltFormation Salt Formation (Acetone, RT) 4-HPA->SaltFormation K2CO3 Potassium Carbonate K2CO3->SaltFormation BnBr Benzyl Bromide Alkylation Alkylation (Reflux) BnBr->Alkylation SaltFormation->Alkylation Potassium Salt Filtration Filtration Alkylation->Filtration Cooling Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Drying Drying (MgSO4) Extraction->Drying Chromatography Column Chromatography or Recrystallization Drying->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct

Caption: Workflow for Salt Formation and Alkylation.

Fischer_Esterification_Mechanism CarboxylicAcid 4-Hydroxyphenylacetic Acid Protonation Protonation of Carbonyl (H+) CarboxylicAcid->Protonation ActivatedCarbonyl Activated Carbonyl Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack ActivatedCarbonyl->NucleophilicAttack BenzylAlcohol Benzyl Alcohol BenzylAlcohol->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation Ester This compound Deprotonation->Ester

Caption: Fischer-Speier Esterification Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Benzyl 2-(4-hydroxyphenyl)acetate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Fischer Esterification: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a Dean-Stark apparatus to remove water, which is a byproduct of the reaction and can inhibit the equilibrium.[1][2][3][4] An excess of one reactant, typically the alcohol, can also be used to drive the reaction forward.[1][4] - Williamson-type Synthesis: Confirm the complete deprotonation of the carboxylic acid to form the carboxylate salt before adding the benzyl halide. Ensure the reaction is running for the prescribed time at the appropriate temperature.
Degradation of Reactants or Products - High reaction temperatures can sometimes lead to decomposition. If degradation is suspected, try running the reaction at a lower temperature for a longer period.
Ineffective Catalyst - Fischer Esterification: Use a fresh, anhydrous acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1][5] The catalyst can be neutralized during workup with a mild base like sodium bicarbonate.[2]
Poor Quality Reagents - Use pure, dry solvents and reagents. Water can be particularly detrimental in Fischer esterifications. Benzyl halides can degrade over time; use freshly opened or purified reagents.

Issue 2: Presence of Impurities in the Final Product

Potential ImpurityIdentification MethodRemoval Strategy
Unreacted 4-Hydroxyphenylacetic Acid TLC, NMR Spectroscopy- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.[2] - Column chromatography.
Unreacted Benzyl Alcohol TLC, NMR Spectroscopy- Wash the organic layer with water or brine. - Column chromatography.
Dibenzyl Ether (from Benzyl Bromide/Chloride) NMR Spectroscopy, GC-MS- This is a common byproduct in reactions involving benzyl halides at high temperatures.[6] Careful control of reaction temperature is crucial. - Purification via column chromatography may be effective.
Polymerization Products Visual Inspection (tar-like substance), NMR Spectroscopy- Phenols can be susceptible to oxidation and polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods are:

  • Fischer Esterification: This is an acid-catalyzed reaction between 4-hydroxyphenylacetic acid and benzyl alcohol.[1][5] The reaction is typically heated to reflux to drive off the water produced and shift the equilibrium towards the product.[1][2][4]

  • Reaction of a Carboxylate Salt with a Benzyl Halide: This involves deprotonating 4-hydroxyphenylacetic acid with a base (e.g., sodium bicarbonate) to form the corresponding carboxylate salt, which then acts as a nucleophile to displace the halide from benzyl bromide or benzyl chloride.[7]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials and the product. The spots can be visualized under a UV lamp.

Q3: What is the role of the acid catalyst in Fischer esterification?

A3: The acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][4]

Q4: How can I improve the yield of the Fischer esterification?

A4: To improve the yield, you can:

  • Use a large excess of one of the reactants, typically the less expensive one (often the alcohol).[1][4]

  • Remove water as it is formed, either by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[1][2]

  • Ensure the reaction is allowed to proceed to completion by monitoring it with TLC.

Q5: What are the key considerations for the reaction of a carboxylate salt with a benzyl halide?

A5: Key considerations include:

  • Choice of Base: A base strong enough to deprotonate the carboxylic acid but not so strong as to cause unwanted side reactions should be used. Sodium bicarbonate is a common choice.[7]

  • Solvent: A polar aprotic solvent like DMF or DMSO is often used to dissolve the carboxylate salt.

  • Temperature: The reaction temperature should be carefully controlled to avoid the formation of byproducts like dibenzyl ether.[6]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Hydroxyphenylacetic Acid with Benzyl Alcohol

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Add a solvent that forms an azeotrope with water, such as toluene, to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Carboxylate Salt and Benzyl Bromide

  • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as DMF.

  • Add sodium bicarbonate (1.1 equivalents) to the solution and stir at room temperature until gas evolution ceases, indicating the formation of the sodium salt.

  • To this mixture, add benzyl bromide (1.05 equivalents) dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthesis Methods for Benzyl Esters (Illustrative Data)

ParameterFischer EsterificationWilliamson-type Synthesis
Reactants 4-Hydroxyphenylacetic Acid, Benzyl Alcohol4-Hydroxyphenylacetic Acid, Benzyl Bromide, Base
Catalyst/Reagent Acid (e.g., H₂SO₄, p-TsOH)Base (e.g., NaHCO₃)
Typical Solvent Toluene, BenzeneDMF, DMSO
Reaction Temperature Reflux (e.g., 110-140 °C)60-100 °C
Typical Reaction Time 4-24 hours2-12 hours
Reported Yields 60-95%70-98%
Key Advantage Uses less hazardous reagents than benzyl halides.Generally proceeds to completion without equilibrium limitations.
Key Disadvantage Equilibrium reaction, may require water removal.Benzyl halides are lachrymatory and potentially carcinogenic.

Note: The yields and reaction conditions are illustrative and can vary depending on the specific experimental setup.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Reaction Setup Reaction Setup 4-Hydroxyphenylacetic Acid->Reaction Setup Benzyl Alcohol / Benzyl Bromide Benzyl Alcohol / Benzyl Bromide Benzyl Alcohol / Benzyl Bromide->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating & Stirring->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) This compound->Characterization (NMR, IR, MS)

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation? start->degradation catalyst_issue Catalyst Ineffective? start->catalyst_issue reagent_quality Poor Reagent Quality? start->reagent_quality solution_incomplete Increase reaction time/temp Remove water (Fischer) Ensure complete deprotonation incomplete_reaction->solution_incomplete solution_degradation Lower reaction temperature Run under inert atmosphere degradation->solution_degradation solution_catalyst Use fresh, anhydrous catalyst catalyst_issue->solution_catalyst solution_reagent Use pure, dry reagents and solvents reagent_quality->solution_reagent

Caption: Troubleshooting decision tree for low product yield.

References

Navigating the Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, a key intermediate and potential therapeutic agent, can present several challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common side reactions and experimental issues encountered during its synthesis via two primary routes: Fischer-Speier Esterification and Williamson-type O-Alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods are the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with benzyl alcohol under acidic catalysis, and the Williamson-type O-alkylation of a 4-hydroxyphenylacetate salt with a benzyl halide (e.g., benzyl chloride or bromide).

Q2: Why is my Fischer esterification reaction showing low yield?

A2: Fischer esterification is a reversible reaction. Low yields are often due to the presence of water, a byproduct of the reaction, which shifts the equilibrium back towards the reactants. To drive the reaction to completion, it is crucial to remove water as it forms (e.g., using a Dean-Stark apparatus) or to use a large excess of one of the reactants, typically the more cost-effective one.

Q3: I am observing a significant amount of an unknown, high-boiling point byproduct in my Fischer esterification. What could it be?

A3: A likely byproduct is dibenzyl ether, formed from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures. Using milder reaction conditions and avoiding excessively high temperatures can help minimize this side reaction.

Q4: In the Williamson-type synthesis, I am getting a mixture of products. What is the most probable side reaction?

A4: The most common side reaction is the O-alkylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, leading to the formation of benzyl 4-(benzyloxy)phenylacetate. The 4-hydroxyphenylacetate anion is an ambident nucleophile with two reactive oxygen centers (carboxylate and phenoxide), leading to a competition between the desired esterification and etherification.

Q5: How can I improve the chemoselectivity for the desired ester in the Williamson-type synthesis?

A5: Achieving high chemoselectivity can be challenging. The choice of base, solvent, and reaction temperature is critical. Using a weaker base and carefully controlling the temperature can favor the more nucleophilic carboxylate over the phenoxide. For instance, reacting 4-hydroxybenzoic acid with benzyl chloride at elevated temperatures can lead to a significant amount of the dialkylated product. Milder conditions are therefore recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound in Fischer Esterification - Incomplete reaction due to equilibrium.- Insufficient catalyst.- Reaction time is too short.- Use a Dean-Stark trap to remove water azeotropically.- Use a large excess of benzyl alcohol.- Ensure catalytic amount of strong acid (e.g., H₂SO₄, p-TsOH) is adequate.- Monitor the reaction by TLC until the starting material is consumed.
Formation of a significant amount of a non-polar byproduct in Fischer Esterification - Self-condensation of benzyl alcohol to form dibenzyl ether.- Lower the reaction temperature.- Use a milder acid catalyst if possible.- Reduce the concentration of the acid catalyst.
Presence of both desired product and a more non-polar, doubly benzylated byproduct in Williamson-type synthesis - O-alkylation of the phenolic hydroxyl group in addition to the carboxylic acid.- Use a milder base (e.g., KHCO₃ instead of NaH).- Carefully control the reaction temperature; avoid excessive heating.- Use a polar aprotic solvent like DMF.- Consider using a protecting group for the phenolic hydroxyl if selectivity remains an issue.
Reaction is slow or does not proceed in Williamson-type synthesis - Insufficiently strong base to deprotonate the carboxylic acid.- Poor quality of benzyl halide.- Ensure the base is strong enough to form the carboxylate salt.- Use freshly distilled or high-purity benzyl chloride or bromide.- Consider the use of a phase-transfer catalyst if using a biphasic system.

Quantitative Data on Side Product Formation

The following table summarizes potential side product formation based on literature reports. It is important to note that yields can vary significantly based on specific reaction conditions.

Synthesis Method Desired Product Side Product(s) Reported Yield of Desired Product Reported Yield of Side Product(s) Reference
Williamson-type O-Alkylation of 4-hydroxybenzoic acid with benzyl chlorideBenzyl 4-hydroxybenzoateBenzyl 4-(benzyloxy)benzoate34%23%
Fischer Esterification of Benzoic Acid with Benzyl AlcoholBenzyl benzoateDibenzyl etherUp to 94%Can become the major product at high catalyst loading

Experimental Protocols

Fischer-Speier Esterification
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Solvent: Use toluene or another suitable solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Williamson-type O-Alkylation
  • Salt Formation: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as DMF. Add a base (e.g., potassium carbonate, 1.1 equivalents) and stir at room temperature until the acid is fully deprotonated.

  • Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired ester from any O-alkylated byproduct.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common issues in both synthesis methods.

fischer_esterification_troubleshooting start Start: Low Yield in Fischer Esterification check_water Check for Water Removal (Dean-Stark) start->check_water check_excess_reactant Excess Reactant Used? check_water->check_excess_reactant No solution_water Implement Dean-Stark or use drying agent check_water->solution_water Yes check_catalyst Sufficient Catalyst? check_excess_reactant->check_catalyst No solution_reactant Increase Excess of Benzyl Alcohol check_excess_reactant->solution_reactant Yes check_byproduct High-Boiling Byproduct Present? check_catalyst->check_byproduct No solution_catalyst Increase Catalyst Loading check_catalyst->solution_catalyst Yes solution_byproduct Reduce Temperature & Catalyst Concentration (Dibenzyl Ether Formation) check_byproduct->solution_byproduct Yes end_ok Yield Improved check_byproduct->end_ok No solution_water->end_ok solution_reactant->end_ok solution_catalyst->end_ok solution_byproduct->end_ok williamson_synthesis_troubleshooting start Start: Product Mixture in Williamson-type Synthesis check_selectivity Identify Side Product: O-alkylation of Phenol? start->check_selectivity check_conditions Review Reaction Conditions: Base, Temp., Solvent check_selectivity->check_conditions Yes solution_protecting_group Consider Phenol Protecting Group Strategy check_selectivity->solution_protecting_group If selectivity is still poor solution_milder_base Use Milder Base (e.g., KHCO3) check_conditions->solution_milder_base solution_lower_temp Lower Reaction Temperature check_conditions->solution_lower_temp solution_solvent Use Polar Aprotic Solvent (e.g., DMF) check_conditions->solution_solvent end_ok Improved Selectivity solution_milder_base->end_ok solution_lower_temp->end_ok solution_solvent->end_ok solution_protecting_group->end_ok

Technical Support Center: Purification of Crude Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Benzyl 2-(4-hydroxyphenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route used. However, they typically include unreacted starting materials such as 4-hydroxyphenylacetic acid and benzyl alcohol, byproducts from side reactions, and residual solvents used in the synthesis.[1] If an esterification reaction is performed, residual acid catalyst may also be present.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is in the range of 92-94°C.[2] A broad or depressed melting point of your purified product is indicative of the presence of impurities.

Q3: What are the solubility characteristics of this compound?

A3: this compound is soluble in dichloromethane, DMSO, ethyl acetate, and methanol.[2] It is slightly soluble in water.[3] This information is critical for selecting appropriate solvent systems for recrystallization and chromatography.

Q4: Which purification techniques are most effective for this compound?

A4: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing minor impurities if a suitable solvent can be found. Column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the product.

Q5: How can I monitor the purity of my fractions during purification?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the purified product, and collected fractions on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guide

Problem Possible Cause Solution
Product "oils out" during recrystallization The compound is insoluble in the hot solvent.Choose a more suitable solvent or a solvent pair. For a compound like this compound, consider dissolving it in a good solvent (e.g., hot ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until turbidity appears. Reheat to clarify and then allow to cool slowly.
The solution is supersaturated.Ensure you are using the minimum amount of hot solvent to dissolve the crude product completely.
Cooling is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Low recovery after recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair can also help to optimize recovery.
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored impurities remain after purification Highly colored, non-polar impurities may co-crystallize with the product.Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Be cautious as excessive charcoal can adsorb the product as well.
Impurities are not effectively removed by a single purification step.A second recrystallization or purification by column chromatography may be necessary.
Poor separation during column chromatography The chosen solvent system (eluent) has incorrect polarity.Optimize the eluent system using TLC. A good starting point for a moderately polar compound like this compound could be a mixture of hexanes and ethyl acetate. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.
The column is overloaded with the crude mixture.As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Quantitative Data Summary

The following table summarizes typical data obtained during the purification of crude this compound. Please note that actual values may vary depending on the scale of the reaction and the initial purity of the crude product.

Purification Method Typical Purity (by HPLC) Typical Yield Key Parameters
Recrystallization >98%60-85%Solvent choice, cooling rate
Column Chromatography >99%70-95%Stationary phase, eluent composition, column loading

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on solubility data and small-scale trials, select a suitable solvent or solvent pair. A common choice for compounds of similar polarity is an ethyl acetate/hexanes mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a solvent pair, slowly add the less polar solvent (e.g., hexanes) to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent (or the less polar solvent of the pair) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed. Allow the excess solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and carefully load it directly onto the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or flasks).

  • Purity Monitoring: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Column Column Chromatography Crude->Column Dissolve Dissolve in Minimum Hot Solvent Filter Filter and Wash Crystals Dissolve->Filter Recrystallize->Dissolve Dry Dry Purified Product Filter->Dry Pure Pure this compound Dry->Pure Load Load onto Column Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Combine Combine Pure Fractions and Evaporate Solvent Collect->Combine Combine->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingOilingOut Start Product 'Oils Out' During Recrystallization CheckSolvent Is the solvent system appropriate? Start->CheckSolvent CheckCooling Was the cooling rate too fast? CheckSolvent->CheckCooling Yes ChangeSolvent Action: Use a different solvent or a solvent pair. CheckSolvent->ChangeSolvent No CheckConcentration Is the solution too concentrated? CheckCooling->CheckConcentration No SlowCooling Action: Allow to cool slowly to room temperature before icing. CheckCooling->SlowCooling Yes AddSolvent Action: Add more hot solvent to ensure complete dissolution. CheckConcentration->AddSolvent Yes

Caption: Troubleshooting guide for when a product "oils out" during recrystallization.

References

troubleshooting low conversion in benzyl esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzyl esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing benzyl esters?

A1: The primary methods for synthesizing benzyl esters include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and benzyl alcohol. It's a reversible reaction, so strategies are often employed to drive the equilibrium towards the product.[1][2][3]

  • Reaction with Benzyl Halides: This method involves the reaction of a carboxylate salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride). Using a base like sodium hydride (NaH) is common, and the addition of a catalyst like tetrabutylammonium iodide (TBAI) can accelerate the reaction.[4][5]

  • Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification, particularly suitable for substrates sensitive to strong acids.[2]

  • Transesterification: This involves the reaction of an ester (e.g., a methyl or ethyl ester) with benzyl alcohol in the presence of an acid or base catalyst to exchange the alkoxy group.[6][7]

Q2: My Fischer esterification is resulting in low conversion. What are the probable causes and how can I improve the yield?

A2: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction.[2][3] To enhance the yield, consider the following strategies:

  • Use an Excess of One Reactant: Employing an excess of the less expensive reagent, typically benzyl alcohol, can shift the equilibrium towards the formation of the benzyl ester.[2][8]

  • Remove Water: Water is a byproduct of the reaction, and its presence can drive the reverse reaction (hydrolysis).[3][9] Removing water as it forms is a highly effective method to increase the yield. This can be achieved through azeotropic distillation using a Dean-Stark apparatus.[8][10] Molecular sieves can also be used to adsorb water.[11]

  • Increase Catalyst Loading: An insufficient amount of acid catalyst can lead to slow reaction rates. However, exercise caution as excessive strong acid can promote side reactions with benzyl alcohol, such as polymerization or sulfonation.[2][12]

Q3: I am observing a significant amount of a white precipitate in my Steglich esterification reaction. What is it, and how can I remove it?

A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct formed from the DCC coupling agent.[2] DCU is often insoluble in many common organic solvents. To remove it, you can:

  • Filtration: Since DCU is a solid, it can be removed by filtering the reaction mixture. Cooling the mixture can sometimes help to precipitate more of the DCU.[2]

  • Solvent Selection for Purification: Choose a solvent system for column chromatography in which your desired ester is soluble, but DCU is not. This allows for selective separation.

  • Alternative Coupling Agents: Using a water-soluble carbodiimide like EDC results in a urea byproduct that can be removed with an aqueous wash.[2]

Q4: What are the common side reactions to be aware of during benzyl esterification?

A4: Several side reactions can occur, leading to low conversion and impurities:

  • Polymerization of Benzyl Alcohol: Under strongly acidic conditions, benzyl alcohol can polymerize.[2][12]

  • Self-condensation of Benzyl Alcohol: This can lead to the formation of dibenzyl ether.

  • Transesterification: If another alcohol is present in the reaction mixture, or if the product of a previous step was an ester, transesterification can occur, leading to a mixture of ester products.[6][13]

  • Oxidation of Benzyl Alcohol: If oxidizing agents are present, benzyl alcohol can be oxidized to benzaldehyde or benzoic acid.[14]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low conversion issues in benzyl esterification reactions.

TroubleshootingWorkflow start Low Conversion in Benzyl Esterification check_method Identify Esterification Method start->check_method fischer Fischer Esterification check_method->fischer Fischer halide Benzyl Halide Method check_method->halide Halide steglich Steglich Esterification check_method->steglich Steglich check_water Is water being removed? fischer->check_water check_base Is the base strong enough to deprotonate the acid? halide->check_base check_coupling Is the coupling agent (DCC/EDC) fresh? steglich->check_coupling add_ds Implement Dean-Stark trap or add molecular sieves check_water->add_ds No check_reagents Check reagent stoichiometry. Is one in excess? check_water->check_reagents Yes add_ds->check_reagents increase_bnoh Increase excess of benzyl alcohol or carboxylic acid check_reagents->increase_bnoh No check_catalyst Check catalyst loading check_reagents->check_catalyst Yes increase_bnoh->check_catalyst optimize_catalyst Optimize acid catalyst concentration check_catalyst->optimize_catalyst Suboptimal end Improved Conversion check_catalyst->end Optimized optimize_catalyst->end stronger_base Use a stronger base (e.g., NaH) check_base->stronger_base No check_leaving_group Check benzyl halide reactivity (Br > Cl) check_base->check_leaving_group Yes stronger_base->check_leaving_group use_bnbr Consider using benzyl bromide check_leaving_group->use_bnbr Cl is used check_leaving_group->end Br is used use_bnbr->end fresh_coupling Use fresh coupling agent check_coupling->fresh_coupling No check_dmap Is DMAP being used? check_coupling->check_dmap Yes fresh_coupling->check_dmap add_dmap Add catalytic DMAP check_dmap->add_dmap No check_dmap->end Yes add_dmap->end

Caption: Troubleshooting workflow for low conversion in benzyl esterification.

Potential Side Reactions

Understanding potential side reactions is crucial for optimizing your main reaction and simplifying purification.

SideReactions cluster_reactants Starting Materials cluster_conditions Reaction Conditions Carboxylic Acid Carboxylic Acid Desired Product Benzyl Ester Carboxylic Acid->Desired Product Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Desired Product Side Product 1 Dibenzyl Ether Benzyl Alcohol->Side Product 1 Self-condensation Side Product 2 Polymerization of Benzyl Alcohol Benzyl Alcohol->Side Product 2 Strong Acid Side Product 3 Benzaldehyde/ Benzoic Acid Benzyl Alcohol->Side Product 3 Oxidants Acid Catalyst Acid Catalyst Acid Catalyst->Desired Product Acid Catalyst->Side Product 1 Acid Catalyst->Side Product 2 Base Base Heat Heat Heat->Desired Product Heat->Side Product 1 Side Product 4 Transesterification Product Desired Product->Side Product 4 Other Alcohols

Caption: Potential side reactions in benzyl esterification.

Data Presentation

Table 1: Comparison of Common Benzyl Esterification Methods

MethodTypical ReagentsCatalystTemperature (°C)Key AdvantagesCommon Issues
Fischer-Speier Carboxylic Acid, Benzyl AlcoholH₂SO₄, p-TsOH60-110Inexpensive reagents, simple setupReversible reaction, requires water removal
Benzyl Halide Carboxylate Salt, Benzyl Bromide/ChloridePhase Transfer Catalyst (e.g., TBAI)Room Temp - 80High yielding, not an equilibriumBenzyl halides are lachrymators
Steglich Carboxylic Acid, Benzyl AlcoholDMAP0 - Room TempMild conditions, good for sensitive substratesStoichiometric byproduct (DCU) can be difficult to remove
Transesterification Ester (e.g., methyl), Benzyl AlcoholAcid or BaseVariesUseful for converting existing estersEquilibrium reaction

Table 2: Effect of Reaction Conditions on Fischer Esterification Yield

Carboxylic AcidBenzyl Alcohol (equiv.)Catalyst (mol%)Water RemovalReaction Time (h)Approximate Yield (%)
Acetic Acid1.2H₂SO₄ (5)None860-70
Acetic Acid3.0H₂SO₄ (5)None8>85
Acetic Acid1.2H₂SO₄ (5)Dean-Stark4>90
Benzoic Acid1.5p-TsOH (10)Molecular Sieves12~85
Benzoic Acid1.5p-TsOH (10)Dean-Stark6>95

Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification using a Dean-Stark Trap

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), benzyl alcohol (1.5-3.0 equiv.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 0.2-0.5 M).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05-0.10 equiv.) or sulfuric acid (H₂SO₄, 0.02-0.05 equiv.).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.[8][10][15]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude benzyl ester can be further purified by column chromatography or distillation.

Protocol 2: General Procedure for Benzylation using Benzyl Bromide

  • Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Add a base, such as sodium hydride (NaH, 1.1 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[4]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

stability and degradation of Benzyl 2-(4-hydroxyphenyl)acetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Benzyl 2-(4-hydroxyphenyl)acetate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound under acidic or basic conditions?

A1: Under both acidic and basic conditions, this compound is expected to undergo hydrolysis of the ester bond. This reaction yields two primary degradation products: 4-hydroxyphenylacetic acid and benzyl alcohol.[1][2]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source catalyzes the nucleophilic attack of water on the carbonyl carbon of the ester.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt (which is then protonated to the carboxylic acid during workup) and an alcohol.[2]

Q2: What are the typical conditions for inducing degradation of this compound in a forced degradation study?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and assess the stability of the molecule. Typical conditions involve:

  • Acidic Conditions: Treatment with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M. The study can be conducted at elevated temperatures (e.g., 60-80°C) to accelerate degradation.

  • Basic Conditions: Treatment with sodium hydroxide (NaOH) or potassium hydroxide (KOH) at concentrations ranging from 0.1 M to 1 M, often with heating.

The specific conditions should be adjusted to achieve a target degradation of 5-20% to ensure that the primary degradation products are observed without significant secondary degradation.

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound and quantifying the parent compound along with its degradation products, 4-hydroxyphenylacetic acid and benzyl alcohol. A reverse-phase HPLC method with UV detection is typically suitable.

Troubleshooting Guides

Issue 1: No degradation is observed under the initial stress conditions.

Possible Cause Troubleshooting Step
Insufficiently harsh conditions (concentration, temperature, or duration).Increase the concentration of the acid or base.
Increase the temperature of the reaction.
Extend the duration of the stress testing.
The compound is highly stable under the tested conditions.Consider using more aggressive conditions (e.g., higher concentrations of acid/base, higher temperatures) while being mindful of potential changes in the degradation pathway.

Issue 2: The degradation is too rapid, leading to complete loss of the parent compound and potential secondary degradation.

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Decrease the concentration of the acid or base.
Lower the reaction temperature.
Reduce the duration of the stress testing and sample at earlier time points.

Issue 3: Poor separation of the parent compound and degradation products in the HPLC analysis.

Possible Cause Troubleshooting Step
Inadequate HPLC method.Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, change the type of organic solvent).
Adjust the pH of the mobile phase to improve the ionization and retention of the analytes.
Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better selectivity.
Implement a gradient elution program to improve the resolution of peaks with different polarities.

Quantitative Data Summary

The following tables summarize hypothetical kinetic data for the degradation of this compound based on typical ester hydrolysis behavior. Actual experimental data should be generated for this specific compound.

Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) under Acidic Conditions.

Temperature (°C)pHk (s⁻¹)t½ (hours)
5011.5 x 10⁻⁵12.8
5021.5 x 10⁻⁶128
7017.5 x 10⁻⁵2.6
7027.5 x 10⁻⁶25.7

Table 2: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) under Basic Conditions.

Temperature (°C)pHk (s⁻¹)t½ (minutes)
25122.0 x 10⁻⁴57.8
25132.0 x 10⁻³5.8
40128.0 x 10⁻⁴14.4
40138.0 x 10⁻³1.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • HPLC grade methanol and water

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an appropriate amount of NaOH.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an appropriate amount of HCl.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Samples: Prepare control samples of the drug substance in the same solvent and at the same temperature without the stressor to account for any thermal degradation.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop an HPLC method for the simultaneous quantification of this compound, 4-hydroxyphenylacetic acid, and benzyl alcohol.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway This compound This compound 4-hydroxyphenylacetic acid 4-hydroxyphenylacetic acid This compound->4-hydroxyphenylacetic acid Acidic or Basic Hydrolysis Benzyl alcohol Benzyl alcohol This compound->Benzyl alcohol Acidic or Basic Hydrolysis Experimental_Workflow cluster_0 Forced Degradation cluster_1 Sample Analysis Prepare Stock Solution Prepare Stock Solution Acidic Stress (HCl) Acidic Stress (HCl) Prepare Stock Solution->Acidic Stress (HCl) Basic Stress (NaOH) Basic Stress (NaOH) Prepare Stock Solution->Basic Stress (NaOH) Sample Collection Sample Collection Acidic Stress (HCl)->Sample Collection Neutralization & Dilution Neutralization & Dilution Sample Collection->Neutralization & Dilution Basic Stress (NaOH)->Sample Collection HPLC Analysis HPLC Analysis Neutralization & Dilution->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment Troubleshooting_Logic Start Start Degradation Observed? Degradation Observed? Start->Degradation Observed? Increase Stress\n(Concentration, Temp, Time) Increase Stress (Concentration, Temp, Time) Degradation Observed?->Increase Stress\n(Concentration, Temp, Time) No Acceptable Degradation (5-20%)? Acceptable Degradation (5-20%)? Degradation Observed?->Acceptable Degradation (5-20%)? Yes Increase Stress\n(Concentration, Temp, Time)->Degradation Observed? Decrease Stress\n(Concentration, Temp, Time) Decrease Stress (Concentration, Temp, Time) Acceptable Degradation (5-20%)?->Decrease Stress\n(Concentration, Temp, Time) No (>20%) Proceed with Analysis Proceed with Analysis Acceptable Degradation (5-20%)?->Proceed with Analysis Yes Decrease Stress\n(Concentration, Temp, Time)->Acceptable Degradation (5-20%)?

References

improving the selectivity of Benzyl 2-(4-hydroxyphenyl)acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-(4-hydroxyphenyl)acetate. Our goal is to help you improve the selectivity and success of your reactions.

Troubleshooting Guides

Issue 1: Low Selectivity - Mixture of O-Alkylation and C-Alkylation Products

You are attempting an O-alkylation of the phenolic hydroxyl group of this compound but are observing significant formation of the C-alkylated side product.

Possible Causes and Solutions:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the reaction pathway. Protic solvents can solvate the phenolate oxygen, hindering O-alkylation and favoring C-alkylation.

    • Recommendation: Switch to an aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) to favor O-alkylation.[1]

  • Counter-ion Effect: The nature of the cation associated with the phenolate can influence the site of alkylation.

    • Recommendation: The use of phase-transfer catalysis (PTC) with quaternary ammonium salts can enhance O-alkylation selectivity.[2][3][4][5] The bulky quaternary ammonium cation effectively shields the phenolate oxygen, promoting reaction at the oxygen atom.

  • Leaving Group of Alkylating Agent: "Harder" electrophiles tend to favor reaction at the "harder" oxygen atom of the phenolate.

    • Recommendation: If possible, use alkylating agents with harder leaving groups (e.g., chlorides, triflates) to increase the proportion of O-alkylation.[6] Softer electrophiles like iodides and bromides may lead to more C-alkylation.[6]

Troubleshooting Workflow:

start Low O-Alkylation Selectivity solvent Check Solvent System start->solvent ptc Implement Phase-Transfer Catalysis solvent->ptc Using aprotic solvent? end_bad Issue Persists solvent->end_bad Using protic solvent? Change to aprotic. leaving_group Evaluate Alkylating Agent ptc->leaving_group Using PTC? ptc->end_bad Not using PTC? Add Q+X- salt. protecting_group Consider a Protecting Group Strategy leaving_group->protecting_group Using hard leaving group? leaving_group->end_bad Using soft leaving group? Switch to harder one. end_good Improved Selectivity protecting_group->end_good Protecting group feasible? protecting_group->end_bad Protecting group not feasible? Re-evaluate conditions.

Caption: Troubleshooting workflow for low O-alkylation selectivity.

Issue 2: Hydrolysis of the Benzyl Ester During O-Alkylation

You are observing the cleavage of the benzyl ester group during your O-alkylation reaction, leading to the formation of 4-hydroxyphenylacetic acid.

Possible Causes and Solutions:

  • Strongly Basic Conditions: The use of strong bases, especially in the presence of water, can lead to saponification of the ester.

    • Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure your reaction is conducted under anhydrous conditions.

  • Prolonged Reaction Times or High Temperatures: Extended reaction times or elevated temperatures can promote ester hydrolysis.

    • Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Attempt the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting with this compound?

A1: The main challenge is achieving selective reaction at the phenolic hydroxyl group without engaging the benzyl ester or the aromatic ring. The phenolate anion formed under basic conditions is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][4] Controlling this selectivity is key to successful synthesis.

Q2: How can I favor O-alkylation over C-alkylation?

A2: To favor O-alkylation, consider the following strategies:

  • Use a polar aprotic solvent: Solvents like DMF or acetone are recommended.[1]

  • Employ Phase-Transfer Catalysis (PTC): Catalysts such as tetrabutylammonium bromide (TBAB) can significantly improve O-alkylation yields.[2][3][4][5]

  • Protect the phenolic hydroxyl group: If subsequent reactions are planned, protecting the hydroxyl group is a robust strategy to ensure selectivity.[7][8]

Q3: What are suitable protecting groups for the phenolic hydroxyl group?

A3: A variety of protecting groups can be used for phenols. The choice depends on the stability required for subsequent reaction steps and the conditions for deprotection.[8] Common options include:

  • Methyl Ethers: Stable but require harsh conditions for removal (e.g., BBr₃).[9]

  • Benzyl Ethers (OBn): Can be removed under mild conditions via hydrogenolysis.[8]

  • Silyl Ethers (e.g., TBDMS): Removed with fluoride sources like TBAF.[9]

  • Acetals (e.g., THP): Stable to bases but removed under acidic conditions.[9]

Q4: In the context of drug synthesis, such as for Atenolol, why is selective O-alkylation of a related precursor important?

A4: In the synthesis of drugs like Atenolol, the desired product is formed through the specific O-alkylation of a 4-hydroxyphenyl derivative with a reagent like epichlorohydrin.[10][11][12] Formation of C-alkylated or other byproducts would result in impurities that are difficult to separate and would lower the overall yield of the active pharmaceutical ingredient (API).[10]

Data Presentation

Table 1: Effect of Solvent on O/C Alkylation Selectivity of Phenolates

SolventDielectric Constant (ε)Solvent TypePredominant ProductReference
Trifluoroethanol (TFE)27ProticC-Alkylation[1]
Water80ProticC-Alkylation[4]
Dimethylformamide (DMF)37AproticO-Alkylation[1]
Acetone21AproticO-Alkylation[5]

Table 2: Common Conditions for Selective O-Alkylation

Alkylating AgentBaseCatalystSolventTemperature (°C)Expected Outcome
Benzyl BromideK₂CO₃TBABAcetonitrileRefluxHigh yield of O-benzylated product
EpichlorohydrinNaOHNoneWaterRoom TempO-alkylation for Atenolol synthesis[10]
Dimethyl SulfateK₂CO₃[BMIm]ClIonic Liquid100Selective O-methylation[13]

Experimental Protocols

Protocol 1: Selective O-Alkylation using Phase-Transfer Catalysis

This protocol describes a general method for the O-alkylation of this compound using a phase-transfer catalyst.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid inorganic salts and wash with ethyl acetate.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway Diagram:

reactant This compound intermediate Phenolate anion reactant->intermediate K2CO3, ACN product O-alkylated product intermediate->product R-X, TBAB

Caption: O-alkylation of this compound via PTC.

Protocol 2: Benzyl Ester Deprotection

This protocol outlines the removal of the benzyl ester group via hydrogenolysis.

Materials:

  • This compound derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the benzyl ester derivative in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

Deprotection Workflow:

start Start: Benzyl Ester Substrate dissolve Dissolve in Solvent (MeOH/EtOAc) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2 balloon) add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end_product Final Product: Carboxylic Acid concentrate->end_product

References

preventing byproduct formation in isoflavone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoflavone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for the synthesis of isoflavones. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental procedures, and data to help you minimize byproduct formation and maximize the yield of your target isoflavone.

General Troubleshooting

A crucial first step in troubleshooting any synthesis is a thorough analysis of the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis will help identify the presence of starting materials, the desired product, and any byproducts, guiding the optimization strategy.

Deoxybenzoin Route

The Deoxybenzoin route is a classical and widely used method for isoflavone synthesis. The key step is the cyclization of a 2'-hydroxydeoxybenzoin intermediate with a C1 building block, typically a formylating agent, to form the chromone ring.

Troubleshooting Guide: Deoxybenzoin Route
Problem Potential Cause Suggested Solution
Low or no isoflavone product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the formylating agent (e.g., triethyl orthoformate, DMF-DMA) is fresh and of high purity.
Decomposition of starting material or product.- Lower the reaction temperature and monitor the reaction closely by TLC. - Choose a milder formylating agent or catalyst.
Formation of multiple unidentified spots on TLC Complex side reactions of the formylating agent.- Optimize the stoichiometry of the formylating agent. - Screen different bases (e.g., pyridine, DMAP, piperidine) and solvents to find conditions that favor the desired cyclization.[1]
Incomplete cyclization leading to intermediates.- Ensure anhydrous conditions, as water can interfere with the reaction. - Increase the concentration of the cyclizing agent or catalyst.
Frequently Asked Questions (FAQs): Deoxybenzoin Route

Q1: What are the common formylating agents used for the cyclization of deoxybenzoins, and how do I choose the best one?

A1: Common formylating agents include triethyl orthoformate with an acid or base catalyst, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and Vilsmeier-Haack reagents (e.g., POCl₃/DMF).[2] The choice depends on the substrate and desired reaction conditions. DMF-DMA is often effective under milder conditions, while triethyl orthoformate with a catalyst like piperidine or pyridine is a classical choice.[1] Vilsmeier-Haack reagents are powerful but can sometimes lead to more side products.

Q2: My cyclization reaction is sluggish. How can I improve the reaction rate?

A2: Increasing the reaction temperature is the most straightforward approach. You can also try using a more effective catalyst. For example, 4-dimethylaminopyridine (DMAP) has been shown to be a highly effective catalyst for this condensation.[1] Microwave irradiation can also significantly shorten reaction times.[2]

Q3: I am observing what appears to be the uncyclized intermediate. How can I promote complete cyclization?

A3: This indicates that the ring-closing step is not efficient. Ensure that your reaction is free of water, as it can hydrolyze the formylating agent and intermediates. Increasing the amount of catalyst or switching to a stronger base or acid catalyst can also drive the reaction to completion.

Experimental Protocol: Isoflavone Synthesis via Deoxybenzoin Cyclization

This protocol describes the cyclization of a 2'-hydroxydeoxybenzoin using triethyl orthoformate and a base catalyst.

Materials:

  • 2'-hydroxydeoxybenzoin derivative

  • Triethyl orthoformate

  • Pyridine (anhydrous)

  • Piperidine (catalyst)

  • Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

  • To a solution of the 2'-hydroxydeoxybenzoin (1 equivalent) in anhydrous pyridine, add triethyl orthoformate (10-20 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress by TLC.

  • Once the starting material is consumed (usually after several hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude isoflavone.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Logical Workflow for Deoxybenzoin Route Troubleshooting

deoxybenzoin_workflow start Start: Low Isoflavone Yield check_sm Analyze Crude Reaction: - TLC, LC-MS, NMR - Starting material present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Multiple Byproducts check_sm->side_products No optimize_time_temp Increase reaction time and/or temperature incomplete_rxn->optimize_time_temp check_reagents Verify purity and activity of formylating agent incomplete_rxn->check_reagents optimize_conditions Screen different bases, solvents, and stoichiometry side_products->optimize_conditions end End: Optimized Yield optimize_time_temp->end check_reagents->end purify Purify and characterize byproducts optimize_conditions->purify purify->end

Caption: Troubleshooting workflow for the Deoxybenzoin route.

Chalcone Route (Oxidative Rearrangement)

This biomimetic approach involves the oxidative rearrangement of a 2'-hydroxychalcone to form the isoflavone skeleton. A key challenge in this route is the competing formation of aurone byproducts.

Troubleshooting Guide: Chalcone Route
Problem Potential Cause Suggested Solution
Low yield of isoflavone, major byproduct is aurone Electronic effects of substituents on the B-ring.- For chalcones with electron-withdrawing groups on the B-ring, aurone formation is favored.[3][4] Consider modifying the synthetic strategy if possible. - For substrates with weakly electron-donating groups, a mixture of isoflavone and aurone may be obtained.[3] Optimization of the oxidizing agent and reaction conditions is crucial.
Choice of oxidizing agent.- Thallium(III) nitrate (TTN) is a classic reagent but is highly toxic.[3][4] - Hypervalent iodine reagents (e.g., [hydroxyl(tosyloxy)iodo]benzene - HTIB) are a less toxic alternative, though they may also yield flavone byproducts.[3]
Formation of flavone byproducts The reaction of flavanones with hypervalent iodine reagents can lead to both isoflavones (via rearrangement) and flavones (via dehydrogenation).[5]- Optimize the reaction conditions (solvent, temperature, reaction time) to favor the desired 1,2-aryl migration leading to the isoflavone.
Low or no product formation Ineffective oxidizing agent.- Ensure the oxidizing agent is fresh and handled under appropriate conditions (e.g., moisture-free for some hypervalent iodine reagents). - Increase the stoichiometry of the oxidizing agent.
Quantitative Data: Substituent Effect on Product Distribution

The oxidative cyclization of 2'-hydroxychalcones using thallium(III) nitrate (TTN) is highly dependent on the electronic nature of the para-substituent on the B-ring.

Para-Substituent on B-ring Product(s) Approximate Ratio (Isoflavone:Aurone)
Strong electron-donating (e.g., -OH, -OCH₃)Isoflavone only100 : 0
Weak electron-donating (e.g., -CH₂CH₃)Isoflavone and Aurone~50 : 50
Hydrogen or electron-withdrawing (e.g., -Cl, -CHO, -NO₂)Aurone only0 : 100
Data adapted from studies on thallium nitrate oxidative cyclization.[3]
Frequently Asked Questions (FAQs): Chalcone Route

Q1: How can I avoid the use of toxic thallium reagents?

A1: Hypervalent iodine reagents, such as iodosobenzene diacetate (IBD), [hydroxyl(tosyloxy)iodo]benzene (HTIB), or Dess-Martin periodinane, are excellent alternatives for mediating the oxidative rearrangement.[3] While they may require more optimization, they are significantly less toxic.

Q2: What is the mechanism behind aurone formation versus isoflavone formation?

A2: Both pathways proceed through a common intermediate. The outcome is determined by which group migrates. A 1,2-aryl migration of the B-ring leads to the isoflavone skeleton, while cyclization without this migration, followed by elimination, leads to the aurone. The electronic nature of the B-ring influences the migratory aptitude of the aryl group.

Q3: Can I use this method for chalcones with prenyl groups?

A3: The oxidative conditions of this reaction are often incompatible with sensitive functional groups like prenyl substituents, which can be prone to oxidation or rearrangement. It is generally advisable to introduce such groups in later steps of the synthesis.[3]

Experimental Protocol: Oxidative Rearrangement with a Hypervalent Iodine Reagent

This protocol describes a general procedure for the synthesis of isoflavones from 2'-hydroxychalcones using a hypervalent iodine reagent.

Materials:

  • 2'-hydroxychalcone derivative

  • Hypervalent iodine reagent (e.g., HTIB)

  • Methanol (anhydrous)

  • Triethyl orthoformate

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 equivalent) in a mixture of anhydrous methanol and triethyl orthoformate.

  • Add the hypervalent iodine reagent (e.g., HTIB, 1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the isoflavone from any aurone or flavone byproducts.

Signaling Pathway of Chalcone Oxidative Rearrangement

chalcone_pathway cluster_conditions Reaction Conditions chalcone 2'-Hydroxychalcone intermediate Epoxide or related intermediate chalcone->intermediate Oxidizing Agent (e.g., TTN, HTIB) isoflavone Isoflavone intermediate->isoflavone 1,2-Aryl Migration aurone Aurone (Byproduct) intermediate->aurone Direct Cyclization edg Strong EDG on B-ring edg->isoflavone Favors ewg EWG on B-ring ewg->aurone Favors

Caption: Pathways for isoflavone and aurone formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In isoflavone synthesis, it is typically used to couple a 3-halochromone with an arylboronic acid.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low yield of isoflavone, significant homocoupling of boronic acid Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inappropriate choice of palladium catalyst or ligand.- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands.
Formation of dehalogenated starting material The N-H of an unprotected pyrrole or similar heterocycle can promote dehalogenation.- Protect the N-H group with a suitable protecting group (e.g., BOC), which can sometimes be removed under the reaction conditions.[6]
The choice of halide on the chromone.- Bromo and chloro derivatives are often superior to iodo derivatives in reducing the propensity for dehalogenation.[2][7]
Low or no product formation Inactive catalyst.- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is activated in-situ.
Poor quality of the boronic acid.- Use high-purity boronic acid; if necessary, recrystallize it before use.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the most common palladium catalysts and ligands for this reaction?

A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst. Other common systems include palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with a phosphine ligand such as triphenylphosphine (PPh₃) or more specialized ligands like SPhos or XPhos, which can be effective for challenging substrates.[8]

Q2: How do I effectively degas my reaction mixture?

A2: The "freeze-pump-thaw" method is highly effective: freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes can also be effective.

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).

Experimental Protocol: Suzuki-Miyaura Synthesis of Isoflavones

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-halochromone with an arylboronic acid.

Materials:

  • 3-Halochromone (e.g., 3-iodochromone or 3-bromochromone)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction flask, add the 3-halochromone (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude isoflavone by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle and Side Reactions

suzuki_cycle cluster_main Main Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (with R¹-X) transmetalation Transmetalation (R¹-Pd(II)-R²(L₂)) pd_complex->transmetalation + R²-B(OH)₂ / Base reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R¹-R² (Isoflavone) reductive_elim->product homocoupling Homocoupling (R²-R²) dehalogenation Dehalogenation (R¹-H) boronic_acid Arylboronic Acid (R²-B(OH)₂) boronic_acid->homocoupling O₂, Pd(II) halochromone 3-Halochromone (R¹-X) halochromone->dehalogenation Proton Source

Caption: Suzuki-Miyaura cycle and common side reactions.

Other Synthetic Routes

While the Deoxybenzoin, Chalcone, and Suzuki-Miyaura routes are the most common, other methods like the Heck reaction, Sonogashira coupling, and Robinson annulation can also be employed for isoflavone synthesis, particularly for more complex structures.

Heck Reaction

The Heck reaction can be used to form the C2-C3 bond of the chromone ring or to append the B-ring. A potential byproduct is the formation of isomeric products due to alkene isomerization.[9]

Sonogashira Coupling

The Sonogashira coupling of a 3-halochromone with a terminal alkyne can be a step towards isoflavone analogues. The primary side reaction of concern is the homocoupling of the alkyne (Glaser coupling), especially when a copper co-catalyst is used in the presence of oxygen.[10]

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that can be used to construct the core ring system of more complex, fused isoflavonoids. Byproducts can arise from polymerization of the Michael acceptor or from alternative aldol condensation pathways.[11][12]

This technical support center provides a starting point for troubleshooting and optimizing your isoflavone synthesis. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.

References

Technical Support Center: Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Benzyl 2-(4-hydroxyphenyl)acetate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and work-up of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting material is still present, consider extending the reaction time or gently heating the mixture. For Fischer esterification, using a large excess of benzyl alcohol can help drive the equilibrium towards the product.[3]
Inactive catalyst.Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has been stored correctly.
Water in the reaction mixture.For Fischer esterification, which produces water as a byproduct, ensure all glassware is dry and use anhydrous solvents. Consider using a Dean-Stark apparatus to remove water as it forms.[4]
Product is an Oil and Difficult to Purify Presence of unreacted benzyl alcohol.Benzyl alcohol has a boiling point similar to the product, making distillation difficult.[5][6] Purify the crude product using column chromatography on silica gel.
Presence of byproducts.Excessive heat or too much acid catalyst can lead to side reactions like polymerization, especially with benzyl alcohol.[5] Use a moderate amount of catalyst and control the reaction temperature carefully.
Emulsion Formation During Aqueous Work-up Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a saturated brine solution can help to break up emulsions.
Product Fails to Crystallize Product is not pure enough.Re-purify the product using column chromatography to remove any remaining impurities.
Incorrect solvent system for recrystallization.Experiment with different solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy, then heat to redissolve and cool slowly.[7]
TLC Plate Shows Multiple Spots Close Together Similar polarity of product and starting materials.Use a co-spot on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane, to help differentiate between the spots.[2] Adjust the solvent system for your TLC to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer Esterification : This involves the direct reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[8] This is an equilibrium reaction.[3]

  • Williamson Ether Synthesis-like Reaction : This method involves reacting the sodium or potassium salt of 4-hydroxyphenylacetic acid with benzyl chloride in a suitable solvent.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1][2] Spot the reaction mixture alongside the starting materials (4-hydroxyphenylacetic acid and benzyl alcohol) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicates the reaction is progressing.

Q3: What is the purpose of washing the organic layer with sodium bicarbonate solution during the work-up?

A3: The sodium bicarbonate wash is crucial for neutralizing any remaining acidic catalyst (e.g., sulfuric acid) and removing any unreacted 4-hydroxyphenylacetic acid from the organic layer.[9][10]

Q4: I am having trouble removing unreacted benzyl alcohol from my product. What should I do?

A4: Benzyl alcohol can be difficult to remove by simple extraction or distillation due to its physical properties.[5] The most effective method for separating this compound from benzyl alcohol is column chromatography on silica gel.

Q5: Can the phenolic hydroxyl group interfere with the esterification reaction?

A5: While phenols are less nucleophilic than alcohols, the carboxylic acid is more reactive towards esterification under acidic conditions.[11] However, protecting the phenolic hydroxyl group as an acetate ester is a strategy that has been used in similar syntheses to avoid potential side reactions.[12]

Experimental Protocol: Fischer Esterification of 4-hydroxyphenylacetic acid

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-hydroxyphenylacetic acid

  • Benzyl alcohol (in excess)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of benzyl alcohol (e.g., 5-10 equivalents).

  • Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.

  • Reaction : Heat the mixture under reflux and monitor the reaction progress by TLC. The reaction time can vary from 1 to 10 hours.[4]

  • Cooling and Dilution : Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.[9]

  • Aqueous Work-up :

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted carboxylic acid.[10] Repeat this wash until no more gas evolution is observed.

    • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[9]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Experimental Workflow

experimental_workflow reagents 1. Reagents (4-hydroxyphenylacetic acid, benzyl alcohol, acid catalyst) reaction 2. Reaction (Reflux) reagents->reaction Heat workup 3. Aqueous Work-up (Extraction & Washes) reaction->workup Cool & Dilute purification 4. Purification (Column Chromatography) workup->purification Dry & Concentrate product 5. Final Product (this compound) purification->product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Scale-Up of Benzyl 2-(4-hydroxyphenyl)acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzyl 2-(4-hydroxyphenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between 4-hydroxyphenylacetic acid and benzyl alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to facilitate the removal of water, which is a byproduct.[1]

  • Transesterification: This method involves the reaction of a more volatile ester of 4-hydroxyphenylacetic acid with benzyl alcohol.

  • Phase-Transfer Catalysis: This route utilizes a phase-transfer catalyst to facilitate the reaction between the sodium salt of 4-hydroxyphenylacetic acid and benzyl chloride in a biphasic system.[2][3]

Q2: What are the potential applications of this compound?

A2: this compound is a molecule of interest in several fields:

  • Pharmaceuticals: It is explored as a potential prodrug for 4-hydroxyphenylacetic acid, which has shown antioxidant and anti-inflammatory properties.[1]

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive hydroxyl and ester functional groups.[1]

  • Flavor and Fragrance: Its aromatic nature lends it potential use in the formulation of perfumes and flavorings.[1]

Q3: What are the main challenges in the scale-up of this compound production?

A3: Key challenges during the scale-up of this synthesis include:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction, and efficient water removal is critical to drive the reaction towards the product.

  • Side Reactions: The presence of a phenolic hydroxyl group and the reactivity of benzyl alcohol can lead to undesired byproducts.

  • Heat and Mass Transfer: In large reactors, ensuring uniform temperature and mixing can be challenging, potentially affecting reaction rate and selectivity.

  • Catalyst Selection and Recovery: Choosing a catalyst that is efficient, stable, and easily separable at an industrial scale is crucial for process economics.

  • Product Purification: Separating the desired ester from unreacted starting materials, the catalyst, and byproducts can be complex at a larger scale.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium Limitation) - Increase Excess of One Reactant: Use a larger excess of the less expensive reactant, typically benzyl alcohol, to shift the equilibrium. - Efficient Water Removal: On a larger scale, ensure the Dean-Stark trap or other water removal system is functioning optimally. Consider azeotropic distillation with a suitable solvent like toluene.
Catalyst Inactivity or Insufficient Loading - Verify Catalyst Quality: Ensure the acid catalyst has not been deactivated by moisture or other impurities. - Optimize Catalyst Loading: Experiment with increasing the catalyst concentration. However, be aware that excessive acid can promote side reactions.[4]
Suboptimal Reaction Temperature - Ensure Uniform Heating: In large reactors, hot spots or cold spots can lead to inconsistent reaction rates. Verify that the heating system provides uniform temperature distribution. - Optimize Temperature Profile: While higher temperatures favor faster reaction rates, they can also promote side reactions. A careful optimization of the reaction temperature is necessary.
Side Reactions Consuming Reactants - See "Byproduct Formation" section below.
Byproduct Formation
Observed Byproduct/Issue Potential Cause Mitigation Strategies
Dibenzyl Ether Formation from the acid-catalyzed self-condensation of benzyl alcohol.- Use the minimum effective amount of acid catalyst. - Maintain a moderate reaction temperature.
Polymerization of Benzyl Alcohol Acid-catalyzed polymerization of benzyl alcohol can occur, especially at higher temperatures and catalyst concentrations, leading to tar-like substances.- Control the reaction temperature carefully. - Use a milder acid catalyst or a lower concentration of a strong acid.
O-Alkylation of the Phenolic Hydroxyl Group The phenolic hydroxyl group of 4-hydroxyphenylacetic acid or the product could potentially react with benzyl alcohol under acidic conditions.- This is generally less favored than esterification but can be minimized by controlling the reaction temperature and using a stoichiometric amount of benzyl alcohol if feasible.
Discoloration of the Reaction Mixture Oxidation of the phenolic hydroxyl group or other side reactions can lead to colored impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Experimental Protocols

Lab-Scale Fischer Esterification of this compound

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol (excess, e.g., 3-5 equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 5 mol%)

  • Toluene (as a solvent for azeotropic water removal)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-hydroxyphenylacetic acid, benzyl alcohol, and p-toluenesulfonic acid monohydrate.

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for Benzyl Ester Synthesis (General)

Catalyst Type Advantages Disadvantages Scale-Up Considerations
Homogeneous (e.g., H₂SO₄, p-TsOH) - High activity - Low cost- Difficult to separate from the product - Corrosive - Can lead to side reactions- Requires neutralization and extensive washing, generating significant wastewater.
Heterogeneous (e.g., Acidic Resins, Zeolites) - Easy to separate and recycle - Less corrosive- Potentially lower activity than homogeneous catalysts - Can be more expensive initially- Simplifies downstream processing - Potential for use in continuous flow reactors.
Enzymatic (e.g., Lipases) - High selectivity - Mild reaction conditions- Higher cost - Slower reaction rates - Limited stability at high temperatures- Ideal for high-value products where chirality is important.[5]

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid Reflux Reflux in Toluene (Azeotropic Water Removal) 4-Hydroxyphenylacetic_Acid->Reflux Benzyl_Alcohol Benzyl Alcohol (Excess) Benzyl_Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reflux Neutralization Neutralization (aq. NaHCO₃) Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Is the reaction going to completion? Start->Check_Completion Equilibrium_Issue Potential Equilibrium Limitation Check_Completion->Equilibrium_Issue No Catalyst_Issue Is the catalyst active and at sufficient loading? Check_Completion->Catalyst_Issue Yes Increase_Excess Increase excess of benzyl alcohol Equilibrium_Issue->Increase_Excess Improve_Water_Removal Improve water removal (e.g., efficient Dean-Stark) Equilibrium_Issue->Improve_Water_Removal Check_Catalyst Verify catalyst quality and optimize loading Catalyst_Issue->Check_Catalyst No Side_Reactions Are there significant side products? Catalyst_Issue->Side_Reactions Yes Address_Side_Reactions Address side reactions (see Byproduct Formation Guide) Side_Reactions->Address_Side_Reactions Yes Temperature_Issue Is the reaction temperature optimal and uniform? Side_Reactions->Temperature_Issue No Optimize_Temperature Optimize and ensure uniform heating Temperature_Issue->Optimize_Temperature No End End

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Benzyl 2-(4-hydroxyphenyl)acetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Benzyl 2-(4-hydroxyphenyl)acetate. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most suitable analytical method.

This compound is an aromatic ester with potential applications in various scientific fields, including as a prodrug or an intermediate in organic synthesis.[1] Its purity is critical for these applications. The synthesis of this compound, typically through esterification of 4-hydroxyphenylacetic acid with benzyl alcohol or transesterification, can introduce impurities such as unreacted starting materials and by-products.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for purity assessment. A reversed-phase HPLC (RP-HPLC) method is proposed here for the analysis of this compound.

Experimental Protocol: Proposed RP-HPLC Method

A stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines.[2][3] The following protocol is a robust starting point for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.[2][4]

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective.[4][5] A potential starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, ensures reproducible retention times.[4]

  • Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds like this compound.[4][6]

  • Injection Volume: A 10 µL injection volume is standard.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

Data Presentation: HPLC Purity Analysis

The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak Area (%)
This compound12.599.5
4-Hydroxyphenylacetic acid (Impurity)4.20.2
Benzyl alcohol (Impurity)6.80.3

Note: The retention times are hypothetical and will depend on the specific HPLC conditions.

Comparison with Alternative Analytical Methods

While HPLC is a robust method for purity determination, other techniques can provide complementary information.[4][5]

Analytical TechniquePrimary Information ProvidedStrengthsWeaknesses
HPLC-UV Chromatographic purity, quantification of impurities.[4]High precision, robustness, and excellent for separating impurities.[4]Requires a chromophore for UV detection.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation and impurity identification.[5]High sensitivity and specificity for identifying unknown impurities.[5][7]Can be less quantitative than HPLC-UV without appropriate standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Molar purity, structural confirmation.[4][5]Provides an absolute measure of purity without a specific reference standard.[4]Lower sensitivity for detecting trace impurities compared to HPLC and MS.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment of volatile components.Excellent for identifying volatile impurities and by-products.Not suitable for non-volatile or thermally labile compounds.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex/Sonicate dissolve->vortex filter Filter (if necessary) vortex->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for HPLC purity analysis.

Decision_Tree cluster_methods start Purity Assessment Needed? hplc Routine Purity & Quantification (HPLC-UV) start->hplc Yes lcms Impurity Identification (LC-MS) start->lcms Unknown Impurities? qnmr Absolute Purity & Reference Standard (qNMR) start->qnmr Absolute Purity Needed? gcms Volatile Impurities (GC-MS) start->gcms Volatile Impurities Suspected?

Figure 2. Decision tree for selecting an analytical technique.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl 2-(4-hydroxyphenyl)acetate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data in structured tables, details experimental protocols, and presents a logical workflow for spectral analysis.

Introduction

This compound is an aromatic ester with applications in the synthesis of more complex organic molecules. Its structural elucidation is crucial for quality control and characterization. NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. This guide will focus on the analysis of its ¹H and ¹³C NMR spectra, offering a comparative perspective with related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Type Expected Chemical Shift (ppm) for this compound Comparative Chemical Shift (ppm) in Benzyl Acetate Comparative Chemical Shift (ppm) in 4-Hydroxybenzyl Acetate Comparative Chemical Shift (ppm) in Benzyl 4-substituted-benzoates
-OH (Phenolic)5.0 - 6.0 (broad singlet)-~5.0 (broad singlet)-
Aromatic (C₆H₅)7.2 - 7.4 (multiplet)7.3 - 7.4 (multiplet)-7.3 - 8.2 (multiplet)
Aromatic (C₆H₄)6.7 (d, 2H), 7.1 (d, 2H)-6.8 (d, 2H), 7.2 (d, 2H)-
-CH₂- (Benzyl)~5.1 (singlet)5.1 (singlet)5.0 (singlet)5.3 - 5.4 (singlet)
-CH₂- (Acetate)~3.6 (singlet)2.1 (singlet, -CH₃)2.1 (singlet, -CH₃)-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Expected Chemical Shift (ppm) for this compound Comparative Chemical Shift (ppm) in Benzyl Acetate Comparative Chemical Shift (ppm) in 4-Hydroxybenzyl Acetate Comparative Chemical Shift (ppm) in Benzyl 4-substituted-benzoates
C=O (Ester)~172~171~171164 - 166
Aromatic C-O~155-~156-
Aromatic C (quaternary, benzyl)~136~136-135 - 136
Aromatic C-H (benzyl)~128.5, ~128.2, ~128.0~128.6, ~128.3-128 - 132
Aromatic C (quaternary, phenylacetate)~126-~129-
Aromatic C-H (phenylacetate)~130, ~115-~130, ~115-
-CH₂- (Benzyl)~67~66~6666 - 68
-CH₂- (Acetate)~4121 (-CH₃)21 (-CH₃)-

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation : Dissolve approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2] The concentration should be around 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[1]

  • Instrumentation : The spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument.[3]

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of NMR spectra.

NMR_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Comparison & Reporting SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) SamplePrep->NMR_Acquisition FT Fourier Transformation NMR_Acquisition->FT PhaseCorrection Phase Correction FT->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection PeakIntegration Peak Integration (1H) BaselineCorrection->PeakIntegration ChemicalShift Chemical Shift Analysis BaselineCorrection->ChemicalShift CouplingConstant Coupling Constant Analysis (1H) BaselineCorrection->CouplingConstant StructureElucidation Structure Elucidation PeakIntegration->StructureElucidation ChemicalShift->StructureElucidation CouplingConstant->StructureElucidation ComparativeAnalysis Comparative Analysis with Analogs StructureElucidation->ComparativeAnalysis ReportGeneration Report Generation ComparativeAnalysis->ReportGeneration

A logical workflow for NMR spectral analysis.

Conclusion

The provided data and workflow offer a robust framework for the ¹H and ¹³C NMR spectral analysis of this compound. By comparing its expected spectral features with those of known structural analogs, researchers can confidently identify and characterize this compound. The detailed experimental protocol ensures reproducibility and accuracy in data acquisition. This guide serves as a valuable resource for professionals in chemical research and drug development, facilitating efficient and precise structural elucidation.

References

Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Guide to Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing detailed insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the anticipated mass spectrometry fragmentation pattern of Benzyl 2-(4-hydroxyphenyl)acetate against related structures, supported by established fragmentation principles.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to be driven by the lability of the ester linkage and the stability of the resulting benzylic and phenoxy cations. The key fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M+•) at m/z 242.

A primary fragmentation event involves the cleavage of the C-O bond of the ester, leading to the formation of the stable benzyl cation or, more accurately, the tropylium ion (C7H7+), which is a common and prominent peak in the mass spectra of benzyl-containing compounds.[4][5] Another significant fragmentation pathway is the cleavage of the bond between the carbonyl group and the benzylic oxygen, resulting in an acylium ion. Furthermore, cleavage alpha to the carbonyl group on the phenylacetic acid side can occur.

The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and the proposed structural assignments.

m/z Proposed Fragment Ion Structure of Fragment Notes
242[M]+•[C15H14O3]+•Molecular Ion
151[HO-C6H4-CH2-CO]+4-Hydroxyphenylacetylium ionα-cleavage at the ester oxygen
134[HO-C6H4-CH2]+•4-Hydroxybenzyl radical cationMcLafferty rearrangement not prominent
107[HO-C6H4-CH2]+4-Hydroxybenzyl cationCleavage of the C-C bond alpha to the carbonyl
91[C7H7]+Tropylium ionCharacteristic fragment for benzyl esters
77[C6H5]+Phenyl cationLoss of CH2 from the tropylium ion

Comparative Analysis

To contextualize the predicted fragmentation, a comparison with the known fragmentation of simpler, related molecules is instructive.

  • Benzyl Acetate: The mass spectrum of benzyl acetate prominently features a peak at m/z 91, corresponding to the tropylium ion, and a peak for the acetyl cation at m/z 43. The loss of a neutral ketene molecule (CH2=C=O) from the molecular ion to give a fragment at m/z 108 is also observed.[4][5] This supports the prediction of a strong m/z 91 peak for this compound.

  • Phenylacetic Acid: The electron ionization mass spectrum of phenylacetic acid shows a characteristic peak at m/z 91, again due to the formation of the tropylium ion after decarboxylation.[6] This reinforces the stability of the C7H7+ ion.

The presence of the hydroxyl group on the phenylacetic acid moiety in this compound is expected to influence the fragmentation, primarily by directing fragmentation towards the formation of the stabilized 4-hydroxybenzyl cation (m/z 107).

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following mass spectrometry protocol is recommended:

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Visualizing the Fragmentation Pathway

The logical flow of the major fragmentation steps can be visualized using the following diagram:

Fragmentation_Pathway M This compound M+• (m/z 242) F1 Tropylium ion (m/z 91) M->F1 - C8H7O3• F2 4-Hydroxyphenylacetylium ion (m/z 151) M->F2 - C7H7• F3 4-Hydroxybenzyl cation (m/z 107) M->F3 - C8H7O2• F4 Phenyl cation (m/z 77) F1->F4 - CH2

References

comparing Benzyl 2-(4-hydroxyphenyl)acetate with other benzylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzyl 2-(4-hydroxyphenyl)acetate with commonly employed benzylating agents. This document summarizes available experimental data, details relevant reaction protocols, and visualizes key chemical pathways to inform the selection of appropriate reagents for O-benzylation.

Introduction

The benzylation of hydroxyl groups, particularly in phenols, is a fundamental and widely utilized strategy in organic synthesis for the protection of these functional groups. The resulting benzyl ethers exhibit notable stability across a range of acidic and basic conditions, yet they can be selectively cleaved when necessary.[1] The choice of benzylating agent is critical and can significantly influence reaction efficiency, selectivity, and overall yield. This guide compares the performance of this compound with three conventional benzylating agents: benzyl bromide, benzyl chloride, and benzyl alcohol.

Quantitative Data Summary

The following table summarizes representative quantitative data for the O-benzylation of phenols using common benzylating agents. It is important to recognize that reaction conditions such as base, solvent, temperature, and reaction time can significantly impact the reported yields.

Benzylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl Bromide PhenolK₂CO₃DMF80690-95[2]
4-NitrophenolK₂CO₃Acetonitrile80492-98[2]
Benzyl Chloride PhenolNaOHTolueneReflux-High Yield
Benzyl Alcohol PhenolH₂SO₄-1403up to 87.4[3]
o-CresolH₂SO₄---High Yield[4]
This compound Phenol----No Data Available

Comparative Analysis of Benzylating Agents

Benzyl Bromide

Benzyl bromide is a highly reactive and effective benzylating agent, often favored for its high yields in Williamson ether synthesis.[1] Its reactivity stems from the excellent leaving group ability of the bromide ion. However, it is a lachrymator and must be handled with care in a fume hood. Primary benzylic halides like benzyl bromide can react via both S(_N)1 and S(_N)2 pathways, offering mechanistic flexibility depending on the reaction conditions.[5]

Benzyl Chloride

Benzyl chloride is another common and effective benzylating agent, though generally less reactive than benzyl bromide.[6] The chloride ion is a good, but less effective, leaving group compared to bromide. Similar to benzyl bromide, it is a lachrymator and requires careful handling.[7] It is also capable of reacting through both S(_N)1 and S(_N)2 mechanisms.[8]

Benzyl Alcohol

Benzyl alcohol offers a more environmentally benign alternative to benzyl halides, with water being the primary byproduct in acid-catalyzed reactions.[3] However, its use often requires a catalyst, such as a strong acid (e.g., H₂SO₄) or a Lewis acid, and may necessitate elevated temperatures.[3][9][10] The reaction can also be performed under basic conditions.[9]

This compound: A Theoretical Perspective

Direct experimental data on the use of this compound as a benzylating agent is currently unavailable. However, based on its structure as a benzyl ester, we can infer its potential reactivity. Benzyl esters can, in principle, act as benzylating agents through transesterification or related reactions, though this is not their most common application.

Potential Advantages:

  • Milder Byproducts: Compared to benzyl halides which produce acidic byproducts, the use of a benzyl ester could potentially lead to the formation of 4-hydroxyphenylacetic acid, a less corrosive byproduct.

  • Potentially Higher Stability: Benzyl esters are generally more stable and less lachrymatory than benzyl halides, making them easier and safer to handle and store.

Potential Disadvantages:

  • Lower Reactivity: The ester group is a poorer leaving group compared to halides. Consequently, harsher reaction conditions (e.g., high temperatures, strong catalysts) would likely be required to achieve benzylation, potentially leading to lower yields and side reactions.

  • Equilibrium Considerations: Transesterification reactions are often reversible, which could limit the achievable yield unless reaction conditions are optimized to drive the equilibrium towards the product.

Experimental Protocols

O-Benzylation of a Phenol using Benzyl Bromide (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenol (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous potassium carbonate.

  • Add anhydrous DMF to dissolve the reactants.

  • Add benzyl bromide to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.[2]

Acid-Catalyzed Benzylation of Phenol using Benzyl Alcohol

Materials:

  • Phenol

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (94%)

  • Petroleum ether

  • Distilled water

Procedure:

  • In a three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).

  • Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.

  • Slowly add benzyl alcohol dropwise over a period of 2 hours. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.[3]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.

  • Cool the reaction mass to room temperature.

  • Dissolve the mixture in petroleum ether.

  • Neutralize the solution, followed by washing several times with distilled water.

  • Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.

  • The residual product, benzylphenol, can then be purified by vacuum distillation.[3]

Visualizations

G cluster_williamson Williamson Ether Synthesis Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide Benzyl_Ether Aryl Benzyl Ether Phenoxide->Benzyl_Ether SN2 Attack Benzyl_Halide Benzyl Halide (Bn-X, X=Br, Cl) Benzyl_Halide->Benzyl_Ether Salt Salt (KX) G cluster_acid_catalyzed Acid-Catalyzed Benzylation Benzyl_Alcohol Benzyl Alcohol Protonated_Alcohol Protonated Benzyl Alcohol Benzyl_Alcohol->Protonated_Alcohol Protonation Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonated_Alcohol Benzyl_Carbocation Benzyl Carbocation Protonated_Alcohol->Benzyl_Carbocation Loss of H2O Intermediate Oxonium Ion Intermediate Benzyl_Carbocation->Intermediate Nucleophilic Attack Phenol_Nucleophile Phenol Phenol_Nucleophile->Intermediate Benzyl_Ether Aryl Benzyl Ether Intermediate->Benzyl_Ether Deprotonation G cluster_workflow Experimental Workflow for Benzylation Agent Comparison Start Select Substrate (e.g., Phenol) Setup_Reactions Set up Parallel Reactions with Different Benzylating Agents Start->Setup_Reactions Agent_A Agent A (e.g., Benzyl Bromide) Setup_Reactions->Agent_A Agent_B Agent B (e.g., Benzyl Alcohol) Setup_Reactions->Agent_B Agent_C Agent C (e.g., this compound) Setup_Reactions->Agent_C Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) Agent_A->Optimize_Conditions Agent_B->Optimize_Conditions Agent_C->Optimize_Conditions Monitor_Progress Monitor Reaction Progress (TLC, GC, LC-MS) Optimize_Conditions->Monitor_Progress Workup_Purification Reaction Work-up and Product Purification Monitor_Progress->Workup_Purification Analyze_Results Analyze Results (Yield, Purity, Byproducts) Workup_Purification->Analyze_Results Compare_Performance Compare Performance Metrics Analyze_Results->Compare_Performance

References

A Comparative Guide to the Synthesis of Isoflavones: Exploring Alternatives to Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoflavones, a critical class of compounds with diverse pharmacological activities, has traditionally relied on a limited set of precursors. This guide provides a comprehensive comparison of alternative synthetic routes to isoflavones, moving beyond the conventional use of benzyl 2-(4-hydroxyphenyl)acetate. We present a detailed analysis of three primary alternative pathways: the Deoxybenzoin Route, the Chalcone Route, and the Suzuki-Miyaura Coupling Route. Furthermore, a novel biosynthetic approach using engineered yeast is discussed as a promising green alternative.

This guide offers a side-by-side comparison of these methods, focusing on the synthesis of the widely studied isoflavones, Daidzein and Genistein. Quantitative data on yields and reaction conditions are presented in clear, structured tables, and detailed experimental protocols for key reactions are provided to facilitate replication and adaptation in your own research.

At a Glance: Comparison of Isoflavone Synthetic Routes

Route Key Precursors Key Reactions Typical Overall Yield Advantages Disadvantages
Deoxybenzoin Route Phenols, Phenylacetic acidsFriedel-Crafts acylation, Cyclization with a C1 source14-92%[1][2]Versatile, well-established, good yieldsOften requires harsh reagents (e.g., BF3·Et2O), multi-step
Chalcone Route Acetophenones, BenzaldehydesClaisen-Schmidt condensation, Oxidative rearrangementModerate to Good[3]Biomimetic, readily available starting materialsUse of toxic heavy metal reagents (e.g., Thallium salts)
Suzuki-Miyaura Coupling 3-Iodochromones, Arylboronic acidsSuzuki-Miyaura cross-coupling40% (for a Genistein analogue)[4]High functional group tolerance, modularPreparation of precursors can be multi-step
Biosynthesis Sugars (e.g., sucrose)Fermentation with engineered yeast31.02 mg/L (for Genistein)[5]Green and sustainable, de novo synthesisRequires expertise in metabolic engineering, lower yields currently

Synthetic Pathways and Methodologies

This section provides a detailed examination of each synthetic route, including reaction diagrams generated using Graphviz, and comprehensive experimental protocols.

The Deoxybenzoin Route

The Deoxybenzoin route is a classical and highly versatile method for isoflavone synthesis. It involves the initial formation of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized with a one-carbon source to construct the isoflavone core. This pathway offers a direct alternative to methods using this compound by starting from the corresponding phenol and phenylacetic acid.

Deoxybenzoin_Route Phenol Phenol (e.g., Resorcinol) Deoxybenzoin 2-Hydroxydeoxybenzoin Intermediate Phenol->Deoxybenzoin Friedel-Crafts Acylation Phenylacetic_Acid 4-Hydroxyphenylacetic Acid Phenylacetic_Acid->Deoxybenzoin Isoflavone Isoflavone (e.g., Daidzein) Deoxybenzoin->Isoflavone Cyclization C1_Source C1 Source (e.g., DMF, BF3·Et2O, MsCl) C1_Source->Isoflavone

Figure 1: General workflow of the Deoxybenzoin route for isoflavone synthesis.

This protocol describes a one-pot synthesis of Daidzein from resorcinol and p-hydroxyphenylacetic acid.[2][6]

Step 1: Condensation Reaction to Prepare 2,4,4'-Trihydroxydeoxybenzoin

  • To a three-neck flask, add p-hydroxyphenylacetic acid (18.2 g), resorcinol (14 g), boron trifluoride diethyl etherate (42 g), and aluminum trichloride (0.98 g) as a catalyst promoter.[2]

  • Heat the mixture to 80°C. The raw materials will gradually melt.

  • Maintain the reaction at 80°C for 2 hours.[2]

  • After the reaction, cool the mixture and filter to obtain the crude 2,4,4'-trihydroxydeoxybenzoin intermediate as a light yellow filter cake. The reported yield for this step is 92%.[2]

Step 2: Cyclization to Daidzein

  • The crude 2,4,4'-trihydroxydeoxybenzoin is used directly in the next step.

  • Add methanesulfonyl chloride and a cyclization reaction catalyst promoter to the intermediate.

  • Heat the reaction mixture to 50-55°C and stir for 3-3.5 hours.

  • After the reaction is complete, the mixture is refined to obtain the final Daidzein product.

Quantitative Data for Deoxybenzoin Route (Daidzein Synthesis)

StepReactantsCatalyst/ReagentsTemperature (°C)Time (h)Yield (%)Reference
Condensation p-hydroxyphenylacetic acid, resorcinolBF3·Et2O, AlCl380292[2]
Cyclization 2,4,4'-trihydroxydeoxybenzoinMethanesulfonyl chloride50-553-3.5-[2]
The Chalcone Route

The Chalcone route is a biomimetic pathway that mimics the natural biosynthesis of isoflavones. This method involves an initial Claisen-Schmidt condensation to form a chalcone, which then undergoes an oxidative rearrangement to yield the isoflavone skeleton.[3]

Chalcone_Route Acetophenone 2-Hydroxyacetophenone (e.g., 2',4',6'-Trihydroxy- acetophenone) Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde (e.g., 4-Hydroxy- benzaldehyde) Benzaldehyde->Chalcone Isoflavone Isoflavone (e.g., Genistein) Chalcone->Isoflavone Oxidative Rearrangement Rearrangement_Reagent Oxidative Rearrangement Reagent (e.g., Tl(NO3)3) Rearrangement_Reagent->Isoflavone

Figure 2: General workflow of the Chalcone route for isoflavone synthesis.

The synthesis of Genistein via the chalcone route involves the preparation of 2',4',6'-trihydroxyacetophenone, its condensation to form a chalcone, and subsequent oxidative rearrangement.[3]

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone

  • A mixture of dry phloroglucinol (250 g), anhydrous acetonitrile (365 mL), diisopropyl ether (838 mL), and powdered fused zinc chloride (49.5 g) is cooled to 0°C.[7]

  • Dry HCl gas is passed through the stirred mixture for 7 hours, maintaining the temperature at 0°C.

  • The mixture is left in a refrigerator overnight.

  • The resulting precipitate is collected, washed with diisopropyl ether, and then refluxed with distilled water (2.5 L) for 2 hours.

  • Upon cooling, pale yellow needles of 2',4',6'-trihydroxyacetophenone crystallize. The reported yield is 96.2%.[7]

Step 2: Claisen-Schmidt Condensation to form 2',4',4,6'-Tetrahydroxychalcone

A detailed experimental protocol for this specific condensation was not found in the provided search results, but it typically involves the base-catalyzed reaction of 2',4',6'-trihydroxyacetophenone with 4-hydroxybenzaldehyde.

Step 3: Oxidative Rearrangement to Genistein

A detailed experimental protocol for the oxidative rearrangement of 2',4',4,6'-tetrahydroxychalcone to Genistein was not explicitly found. However, the general procedure involves the use of thallium(III) nitrate in methanol, followed by acid-catalyzed cyclization.

The Suzuki-Miyaura Coupling Route

A modern and powerful alternative for constructing the isoflavone core is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of a 3-iodochromone with an arylboronic acid. Its modularity allows for the synthesis of a wide variety of isoflavone analogues.[4][8][9]

Suzuki_Miyaura_Route Iodochromone 3-Iodochromone Isoflavone Isoflavone (e.g., Genistein) Iodochromone->Isoflavone Suzuki-Miyaura Coupling (Pd catalyst, Base) Arylboronic_Acid Arylboronic Acid (e.g., 4-Hydroxyphenyl- boronic acid) Arylboronic_Acid->Isoflavone

Figure 3: General workflow of the Suzuki-Miyaura coupling route for isoflavone synthesis.

This protocol describes the synthesis of a pyridine analogue of Genistein.[4]

  • Dissolve 3-iodochromone (272 mg, 1 mmol) and pyridin-3-ylboronic acid (1.5 mmol) in THF (30 mL).[4]

  • Add aqueous Na2CO3 (3.0 mL of 2 M) followed by tetrakis(triphenylphosphine)palladium (35 mg, 0.03 mmol).[4]

  • Reflux the reaction mixture for 5-6 hours.

  • Cool the reaction to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 100 mL).

  • The combined organic layers are processed to yield the final product. The reported yield for this specific analogue was 40%.[4]

Quantitative Data for Suzuki-Miyaura Route (Genistein Analogue Synthesis)

ReactantsCatalyst/ReagentsSolventTime (h)Yield (%)Reference
3-Iodochromone, Pyridin-3-ylboronic acidPd(PPh3)4, Na2CO3THF5-640[4]
Biosynthesis in Engineered Yeast

A paradigm shift in isoflavone synthesis is the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae. This approach allows for the de novo synthesis of isoflavones from simple sugars, offering a sustainable and environmentally friendly alternative to chemical synthesis.[5][10]

Biosynthesis_Route Sucrose Sucrose Yeast Engineered S. cerevisiae Sucrose->Yeast Fermentation Naringenin Naringenin (Intermediate) Yeast->Naringenin Metabolic Pathway Genistein Genistein Naringenin->Genistein Isoflavone Synthase, CPR, HID

Figure 4: Simplified overview of the de novo biosynthesis of Genistein in engineered yeast.

The biosynthesis of Genistein in engineered S. cerevisiae involves the introduction and optimization of a heterologous metabolic pathway.[5][10]

  • Upstream Module Engineering: The yeast's native metabolic pathways are engineered to enhance the production of the precursor p-coumaric acid from glucose or sucrose.[5]

  • Midstream Module Engineering: Genes encoding chalcone synthase and chalcone isomerase-like proteins are introduced to convert p-coumaric acid to the intermediate, naringenin.[5]

  • Downstream Module Engineering: The key enzymes for converting naringenin to Genistein are introduced. This includes isoflavone synthase (IFS), cytochrome P450 reductase (CPR), and 2-hydroxyisoflavanone dehydratase (HID).[5][10]

  • Fermentation and Production: The engineered yeast strain is cultivated in a suitable medium containing a sugar source (e.g., sucrose). The fermentation conditions (temperature, pH, etc.) are optimized for Genistein production. A reported titer for Genistein production from sucrose at 25°C is 31.02 mg/L.[5]

Quantitative Data for Biosynthesis Route (Genistein)

OrganismCarbon SourceKey Enzymes IntroducedTemperature (°C)Titer (mg/L)Reference
S. cerevisiaeSucroseIFS, CPR, HID2531.02[5]

Conclusion

The synthesis of isoflavones is no longer confined to a single precursor or pathway. This guide has demonstrated that viable and, in some cases, advantageous alternatives to the use of this compound are readily available to the modern chemist. The classical Deoxybenzoin and Chalcone routes remain powerful tools, while the Suzuki-Miyaura coupling offers a modular and highly adaptable approach. Looking forward, the biosynthesis of isoflavones in engineered microorganisms presents a green and sustainable frontier with immense potential. The choice of synthetic route will ultimately depend on the specific isoflavone target, desired scale, available resources, and the importance of factors such as yield, cost, and environmental impact.

References

A Comparative Guide to Catalysts for Benzyl 2-(4-hydroxyphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, a key intermediate in the development of pharmaceuticals and other fine chemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts for the esterification of 4-hydroxyphenylacetic acid with benzyl alcohol, supported by representative experimental data and detailed protocols to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a suitable catalyst is a trade-off between reaction efficiency, cost, environmental impact, and ease of handling. This section summarizes the quantitative performance of three major classes of catalysts: homogeneous acids, heterogeneous acids, and enzymes.

Catalyst TypeCatalystTypical Yield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)Molar Ratio (Acid:Alcohol)SolventAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)85-954-8120-140 (Reflux)1-51:1.2TolueneHigh yield, low cost, readily available.Corrosive, difficult to separate from product, generates acidic waste.
Homogeneous Acid p-Toluenesulfonic Acid (p-TsOH)80-906-12110-130 (Reflux)5-101:1.2TolueneLess corrosive than H₂SO₄, crystalline solid (easy to handle).Requires higher loading, can be more expensive than H₂SO₄, difficult to remove completely.
Heterogeneous Acid Amberlyst-1575-858-24100-12010-20 (w/w)1:1.5TolueneReusable, non-corrosive, easy to separate from product, minimizes waste.Lower activity requiring longer reaction times or higher temperatures, can be more expensive initially.
Enzymatic Novozym® 435 (Immobilized Lipase B from Candida antarctica)>9024-7250-705-10 (w/w)1:1Toluene or Solvent-freeHigh selectivity (avoids side reactions), mild reaction conditions, environmentally friendly ("green"), reusable.Higher initial cost, longer reaction times, potential for enzyme denaturation at high temperatures.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.

Homogeneous Acid Catalysis: Sulfuric Acid

This protocol describes a typical Fischer esterification reaction.[1][2][3][4]

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Slowly add concentrated sulfuric acid (0.02 equivalents) to the stirred mixture.

  • Heat the mixture to reflux (approximately 120-140°C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Heterogeneous Acid Catalysis: Amberlyst-15

This method offers a more environmentally friendly approach due to the reusability of the catalyst.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Amberlyst-15 resin

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.

  • In a round-bottom flask, combine 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.5 equivalents), activated Amberlyst-15 (15% by weight of the limiting reactant), and toluene.

  • Heat the mixture with stirring at 100-120°C for 8-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with toluene, dried, and stored for reuse.

  • The filtrate containing the product is concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Enzymatic Catalysis: Novozym® 435

This protocol utilizes an immobilized lipase for a highly selective and green synthesis.[5][6]

Materials:

  • 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Toluene (or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Orbital shaker or magnetic stirrer

  • Incubator or temperature-controlled bath

Procedure:

  • In a sealed vial, combine 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1 equivalent), and Novozym® 435 (10% by weight of the substrates). For a solvent-free system, omit the solvent. For a solvent-based reaction, add toluene.

  • If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Incubate the mixture at 60°C with constant agitation (e.g., in an orbital shaker at 200 rpm) for 24-72 hours.

  • Monitor the conversion of the starting material by HPLC or GC.

  • Once the reaction reaches the desired conversion, separate the Novozym® 435 by filtration. The enzyme can be washed with solvent, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the product. Further purification can be achieved by chromatography if necessary.

Visualizing the Workflow and Reaction Pathway

To better illustrate the experimental and logical processes, the following diagrams are provided.

Esterification_Workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation & Purification Reactants 4-Hydroxyphenylacetic Acid & Benzyl Alcohol Reaction_Setup Reaction Setup (Solvent, Temperature, Time) Reactants->Reaction_Setup Catalyst_Prep Catalyst Selection & Preparation (H₂SO₄, p-TsOH, Amberlyst-15, Novozym® 435) Catalyst_Prep->Reaction_Setup Water_Removal Water Removal (Dean-Stark or Molecular Sieves) Reaction_Setup->Water_Removal Catalyst_Removal Catalyst Removal (Washing or Filtration) Water_Removal->Catalyst_Removal Purification Purification (Extraction, Chromatography, Recrystallization) Catalyst_Removal->Purification Product This compound Purification->Product Fischer_Esterification Reactants 4-Hydroxyphenylacetic Acid HO-C₆H₄-CH₂COOH Benzyl Alcohol C₆H₅CH₂OH Protonation Protonated Carboxylic Acid HO-C₆H₄-CH₂C(OH)₂⁺ Reactants->Protonation + H⁺ (from catalyst) Nucleophilic_Attack Tetrahedral Intermediate HO-C₆H₄-CH₂C(OH)₂(OCH₂C₆H₅) Protonation->Nucleophilic_Attack + Benzyl Alcohol Water_Elimination Protonated Ester HO-C₆H₄-CH₂C(O⁺H)OCH₂C₆H₅ Nucleophilic_Attack->Water_Elimination - H₂O Product This compound HO-C₆H₄-CH₂COOCH₂C₆H₅ Water H₂O Water_Elimination->Product - H⁺

References

A Comparative Guide to Benzyl 2-(4-hydroxyphenyl)acetate as an Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of appropriate intermediates is a critical step that can significantly impact the efficiency of a synthetic route and the ultimate success of a therapeutic candidate. Benzyl 2-(4-hydroxyphenyl)acetate, a benzyl ester of 4-hydroxyphenylacetic acid (4-HPA), is an intermediate with noteworthy potential, particularly in the synthesis of complex pharmaceuticals and as a prodrug moiety. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-hydroxyphenylacetic acid with benzyl alcohol or via transesterification. The choice of catalyst and reaction conditions plays a crucial role in the reaction's efficiency. Below is a comparative summary of different catalytic approaches for its synthesis.

Table 1: Comparison of Catalytic Methods for the Synthesis of this compound

CatalystReaction Time (hours)Temperature (°C)Yield (%)Purity (%)Notes
Sulfuric Acid (H₂SO₄)6 - 8120 (Reflux)85 - 92>95A strong acid catalyst that is effective but can lead to side reactions if not controlled.
p-Toluenesulfonic Acid (p-TsOH)8 - 12110 (Reflux)88 - 95>97A milder acid catalyst, often resulting in cleaner reactions and higher purity.
Scandium (III) Triflate (Sc(OTf)₃)4 - 68090 - 97>98A Lewis acid catalyst that can promote the reaction under milder conditions.
Immobilized Lipase24 - 4840 - 5075 - 85>99An enzymatic approach offering high selectivity and mild conditions, but with longer reaction times.

This compound as a Prodrug Intermediate

A key application of this compound is its role as a prodrug of 4-hydroxyphenylacetic acid (4-HPA). 4-HPA is a metabolite of polyphenols and has been shown to possess antioxidant and anti-inflammatory properties. The benzyl ester masks the polar carboxylic acid group, increasing the lipophilicity of the molecule, which can enhance its absorption and distribution in vivo. Once absorbed, the ester is cleaved by endogenous esterases to release the active 4-HPA.

Alternative Prodrug Strategies for 4-Hydroxyphenylacetic Acid:

While the benzyl ester is a common and effective prodrug strategy, other approaches can also be considered to modulate the release profile and physicochemical properties of 4-HPA.

  • Alkyl Esters (e.g., Methyl, Ethyl): Simpler to synthesize but may be cleaved more rapidly in vivo, leading to a shorter duration of action.

  • Acyloxymethyl Esters: These can offer a more controlled release of the parent drug.

  • Carbonates and Carbamates: These can be formed with the phenolic hydroxyl group of 4-HPA to create a different class of prodrugs.

The choice of the prodrug moiety depends on the desired pharmacokinetic profile, including the rate and site of drug release.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a typical laboratory-scale synthesis using p-toluenesulfonic acid as a catalyst.

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Benzyl alcohol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyphenylacetic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 8-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Visualizing Key Pathways and Workflows

Experimental Workflow for Synthesis and Purification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 4-Hydroxyphenylacetic Acid E Reflux with Dean-Stark Trap A->E B Benzyl Alcohol B->E C p-TsOH C->E D Toluene D->E F Cool and Dilute with Ethyl Acetate E->F 8-12 hours G Wash with NaHCO3, Water, and Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis and purification of this compound.

Role of 4-Hydroxyphenylacetic Acid in the SIRT1 Signaling Pathway

Recent research has indicated that 4-hydroxyphenylacetic acid (4-HPA), the active metabolite of this compound, plays a role in regulating the SIRT1 signaling pathway.[1] SIRT1 is a protein that is involved in various cellular processes, including metabolism, stress resistance, and aging.

G cluster_0 Metabolism cluster_1 Cellular Signaling A This compound B 4-Hydroxyphenylacetic Acid (4-HPA) A->B Esterase Cleavage C SIRT1 B->C Activation D Deacetylation of Target Proteins C->D E Regulation of Metabolism and Stress Resistance D->E

Caption: Activation of the SIRT1 signaling pathway by 4-HPA.

Conclusion

This compound serves as a valuable and versatile intermediate in drug discovery. Its utility as a prodrug for 4-HPA offers a promising strategy for enhancing the therapeutic potential of this bioactive molecule. The synthesis of this compound can be efficiently achieved through various catalytic methods, with the choice of catalyst allowing for the optimization of yield and purity. While alternative prodrug strategies exist, the benzyl ester provides a well-established and effective approach for improving the pharmacokinetic properties of phenolic acids like 4-HPA. Further research into the biological activities of 4-HPA and its derivatives will continue to validate the importance of intermediates like this compound in the development of new therapeutics.

References

Comparative Guide to the Quantitative Analysis of Benzyl 2-(4-hydroxyphenyl)acetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of Benzyl 2-(4-hydroxyphenyl)acetate in complex reaction mixtures. The selection of the optimal method will depend on factors such as required sensitivity, selectivity, available instrumentation, and sample throughput. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the recommended analytical methods for the quantification of this compound. The data is extrapolated from validated methods for structurally similar phenolic compounds and benzyl esters.[1][2][3][4][5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Quantification based on the direct relationship between signal intensity and the number of protons.
Selectivity Good to ExcellentExcellentGood
Sensitivity (LOD) ~0.04 - 0.86 µg/mL~0.15 µg/mL~mmol/L range
Sensitivity (LOQ) ~0.06 - 2.5 µg/mL~0.55 µg/mL~mmol/L range
Linearity Range Wide (e.g., 0.05 - 100 µg/mL)Narrower (e.g., 10 - 50 µg/mL)Dependent on concentration and instrument
Precision (%RSD) < 5%< 5%< 5%
Accuracy (Recovery) 87.5 - 103.2%96 - 101%High accuracy with a suitable internal standard.
Sample Preparation Dilution, filtration.Derivatization may be required, extraction.Dilution in a deuterated solvent with an internal standard.
Analysis Time ~7 - 30 minutes per sample~15 - 40 minutes per sample~5 - 15 minutes per sample
Advantages Robust, widely available, good for non-volatile compounds.High specificity, structural information from mass spectra.Non-destructive, requires no analyte-specific standard for purity assessment, fast.
Disadvantages May require method development for complex matrices.May require derivatization for polar analytes, thermal degradation risk.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of phenolic compounds and benzyl derivatives.[1][2][3]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound standard

  • Methanol (for sample preparation)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Quench a known volume of the reaction mixture.

    • Dilute the sample with methanol to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the analyte.

    • Injection Volume: 10 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • This compound standard

  • Ethyl acetate or Dichloromethane (for extraction)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if necessary to improve volatility and peak shape)

  • Anhydrous sodium sulfate

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethyl acetate. Create a series of calibration standards by serial dilution. If derivatization is used, derivatize the standards in the same manner as the samples.

  • Sample Preparation:

    • Quench a known volume of the reaction mixture and dilute with water.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • (Optional) Evaporate the solvent and reconstitute in a known volume of solvent. If the phenolic hydroxyl group causes poor peak shape, perform derivatization by adding the silylating agent and heating.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of this compound.

  • Quantification: Create a calibration curve from the derivatized standards. Quantify the analyte in the sample based on the peak area of the selected ion.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method is adapted from general qNMR procedures for the quantification of organic molecules.[7][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity and a resonance that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh and add a known amount of the internal standard to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation of the signals.

  • Data Processing and Quantification:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH2 protons).

    • Integrate a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wsample) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture DiluteSample Dilute with Solvent ReactionMixture->DiluteSample Standard Analyte Standard PrepareStandards Prepare Calibration Standards Standard->PrepareStandards FilterSample Filter (0.45 µm) DiluteSample->FilterSample HPLC HPLC System FilterSample->HPLC PrepareStandards->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram CalibrationCurve Generate Calibration Curve Chromatogram->CalibrationCurve Quantify Quantify Analyte CalibrationCurve->Quantify

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Dry Dry Organic Layer Extraction->Dry Derivatization Derivatization (Optional) Dry->Derivatization GCMS GC-MS System Derivatization->GCMS Column Capillary Column GCMS->Column MS Mass Spectrometer Column->MS TIC Obtain Total Ion Chromatogram MS->TIC SIM Extract Ion (SIM) TIC->SIM Quantify Quantify Analyte SIM->Quantify

Caption: GC-MS analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing WeighSample Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS Weigh Internal Standard WeighIS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR Acquire Acquire ¹H Spectrum NMR->Acquire ProcessSpectrum Process Spectrum Acquire->ProcessSpectrum Integrate Integrate Signals ProcessSpectrum->Integrate Calculate Calculate Concentration Integrate->Calculate

References

Safety Operating Guide

Proper Disposal of Benzyl 2-(4-hydroxyphenyl)acetate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl 2-(4-hydroxyphenyl)acetate, ensuring the protection of personnel and compliance with regulations.

Summary of Key Disposal and Safety Information

The following table summarizes the essential safety and disposal information derived from analogous compounds. This data should be used to inform handling and disposal procedures for this compound.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container via an approved hazardous waste disposal plant.[1] Do not pour down the drain.[2][3]
Environmental Precautions Toxic to aquatic life with long lasting effects.[1][4] Avoid release to the environment.[1] Prevent entry into drains, surface water, and groundwater.[2][3]
Spill Containment Absorb spills with inert, non-combustible material (e.g., sand, earth, vermiculite).[2][5]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses or goggles, and a lab coat.[6] In case of insufficient ventilation, use a suitable respirator.[7]
Incompatible Materials Strong oxidizing agents, acids, and bases.[8][9]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.

Waste Collection and Labeling
  • Pure this compound and Solutions: Collect any unused or waste this compound, whether in its pure form or in a solvent, in its original container or a designated, chemically compatible, and sealable waste container. If the substance is in a solution, the entire solution is to be treated as hazardous waste.

  • Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), and labware, are considered contaminated. These materials must be collected in a separate, clearly labeled, and sealed container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.

Interim Storage
  • Store waste containers in a cool, dry, and well-ventilated location, away from direct sunlight.

  • Ensure all containers are tightly sealed to prevent leaks or the release of vapors.

  • Store waste away from incompatible materials, especially strong oxidizing agents, acids, and bases.[8][9]

Final Disposal
  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. It is imperative that this waste is not poured down the drain.[2][3]

  • Arrange for collection by a licensed hazardous waste disposal company.[10][11] Follow all local, regional, and national regulations for hazardous waste disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: For large spills or spills in poorly ventilated areas, evacuate personnel and increase ventilation to the area.

  • Containment: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[2][5]

  • Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste. For small liquid spills, absorbent paper can be used and then sealed in a vapor-tight plastic bag for disposal.[8]

  • Decontamination: Clean the spill area thoroughly. A recommended procedure is to wash the area with 60-70% ethanol followed by a soap and water solution.[8] Collect all cleaning materials for disposal as hazardous waste.

  • Personal Protection: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, during spill cleanup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

DisposalWorkflow Start Waste Generated: This compound WasteType Determine Waste Type Start->WasteType LiquidWaste Pure Chemical or Solution WasteType->LiquidWaste Liquid SolidWaste Contaminated Materials (PPE, Absorbents, etc.) WasteType->SolidWaste Solid CollectLiquid Collect in a sealed, chemically compatible container. LiquidWaste->CollectLiquid CollectSolid Collect in a sealed, labeled waste bag or container. SolidWaste->CollectSolid LabelWaste Label as 'Hazardous Waste: This compound' CollectLiquid->LabelWaste CollectSolid->LabelWaste StoreWaste Store in a cool, dry, well-ventilated area away from incompatibles. LabelWaste->StoreWaste FinalDisposal Arrange for disposal by a licensed hazardous waste contractor. StoreWaste->FinalDisposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Benzyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Benzyl 2-(4-hydroxyphenyl)acetate, including operational and disposal plans.

Disclaimer: This guide is based on general safety principles for aromatic esters. A specific Safety Data Sheet (SDS) for this compound should always be consulted prior to handling.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves, such as nitrile, butyl rubber, or neoprene, should be worn.[1] It is important to check the glove manufacturer's chemical resistance guide.
Body Protection A laboratory coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[2]

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_check Final Check Assess_Task Assess Handling Task (Quantity, Procedure) Consult_SDS Consult Specific SDS Assess_Task->Consult_SDS Eye_Protection Select Eye Protection (Goggles/Face Shield) Consult_SDS->Eye_Protection Hand_Protection Select Appropriate Gloves (e.g., Nitrile) Eye_Protection->Hand_Protection Body_Protection Wear Lab Coat (or Apron) Hand_Protection->Body_Protection Respiratory_Protection Ensure Adequate Ventilation (Fume Hood) Body_Protection->Respiratory_Protection Inspect_PPE Inspect PPE for Damage Respiratory_Protection->Inspect_PPE Proceed Proceed with Handling Inspect_PPE->Proceed

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing risks.

  • Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Personal Hygiene : Avoid direct contact with the chemical. After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

  • Storage : Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams unless it is known to be compatible. Aromatic ester waste should generally be segregated with other organic solvent waste.[3]

  • Disposal Method : Dispose of the hazardous waste through a licensed waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.[4][5][6][7] Evaporation in a fume hood may be permissible for very small quantities of solvent waste, but this should be confirmed with your institution's environmental health and safety department.[5]

Disposal_Workflow Start Chemical Waste Generated Collect_Waste Collect in Designated Hazardous Waste Container Start->Collect_Waste Label_Container Properly Label Container (Contents, Hazard) Collect_Waste->Label_Container Segregate_Waste Segregate from Incompatible Waste Label_Container->Segregate_Waste Store_Waste Store in Satellite Accumulation Area Segregate_Waste->Store_Waste Arrange_Disposal Arrange for Pickup by Licensed Waste Contractor Store_Waste->Arrange_Disposal End Proper Disposal Arrange_Disposal->End

Emergency Procedures

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill : Determine the extent and nature of the spill. For minor spills, trained laboratory personnel can proceed with cleanup.[8][9] For major spills, evacuate and contact your institution's emergency response team.

  • Don PPE : Wear appropriate PPE, including respiratory protection if the substance is volatile.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

  • Clean Up : Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with soap and water.

First Aid

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(4-hydroxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(4-hydroxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.